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  • Product: 2,3,5-Trimethoxytoluene
  • CAS: 38790-14-6

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Foundational

2,3,5-Trimethoxytoluene (CAS: 38790-14-6): A Technical Whitepaper on Physicochemical Properties, Synthesis, and Pharmacokinetics

Executive Summary In the fields of pharmacognosy, synthetic organic chemistry, and drug development, the accurate characterization of volatile and semi-volatile organic compounds is paramount. 2,3,5-Trimethoxytoluene (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of pharmacognosy, synthetic organic chemistry, and drug development, the accurate characterization of volatile and semi-volatile organic compounds is paramount. 2,3,5-Trimethoxytoluene (CAS: 38790-14-6), also known systematically as 1,2,5-trimethoxy-3-methylbenzene, serves as both a crucial biomarker in natural product matrices and a highly versatile synthon for the synthesis of biologically active macrocycles and benzenoid metabolites. This whitepaper synthesizes the physicochemical data, pharmacokinetic behavior, and validated laboratory protocols associated with 2,3,5-trimethoxytoluene to provide a comprehensive resource for application scientists and researchers.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental physical properties of 2,3,5-trimethoxytoluene is critical for predicting its behavior in biological systems and optimizing extraction or chromatographic methods. The molecule exhibits significant lipophilicity, which dictates its solubility profile and membrane permeability[1].

Below is a consolidated summary of its quantitative properties, derived from standardized computational models and experimental databases such as the 1[1] and 2[2].

Table 1: Physicochemical and Computed Properties
PropertyValueSource / Method
CAS Number 38790-14-6ChemIDplus / EPA DSSTox[1]
Molecular Formula C₁₀H₁₄O₃PubChem 2.2[1]
Molecular Weight 182.22 g/mol PubChem 2.2[1]
Exact Mass 182.094294 DaPubChem 2.2[1]
XLogP3 (Lipophilicity) 2.2XLogP3 3.0[1]
Topological Polar Surface Area 27.7 ŲCactvs 3.4.8.18[1]
Hydrogen Bond Donors 0Computed[1]
Hydrogen Bond Acceptors 3Computed[1]
Rotatable Bonds 3Computed[1]
Non-polar Retention Index (Kovats) 1527NIST Mass Spectrometry Data Center[2]
Physical State Colorless OilExperimental Observation[3]

Pharmacokinetic Relevance & Natural Occurrence

2,3,5-Trimethoxytoluene is naturally occurring and has been identified as a key odor-active volatile compound in smoked salmon[4] and wood vinegar extracts[5]. More importantly for drug development, it is a major absorbed constituent of Asari Radix et Rhizoma (ARR), a traditional medicinal herb[6].

Pharmacokinetic studies utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS have demonstrated that upon oral administration of ARR powder, 2,3,5-trimethoxytoluene is rapidly absorbed into the systemic circulation[6]. Due to its moderate lipophilicity (XLogP3 = 2.2) and low polar surface area (27.7 Ų), the compound readily crosses the blood-brain barrier (BBB), distributing significantly into both hepatic and cerebral tissues[6].

PKDistribution Oral Oral Administration (Asari Radix et Rhizoma) Absorp Gastrointestinal Absorption Oral->Absorp Plasma Systemic Circulation (Plasma) Absorp->Plasma Liver Hepatic Distribution (Liver) Plasma->Liver First-pass & Storage Brain Blood-Brain Barrier Penetration (Brain & CSF) Plasma->Brain Lipophilic crossing

Pharmacokinetic absorption and distribution of 2,3,5-TMT following oral administration.

Synthetic Methodologies & Precursor Utilization

In synthetic chemistry, 2,3,5-trimethoxytoluene is frequently utilized as an intermediate in the total synthesis of complex benzenoid metabolites, such as antrocamphin A (an inhibitor of TNF expression isolated from Antrodia camphorata)[3]. The synthesis typically begins with 3,5-dimethoxytoluene and proceeds through a formylation-oxidation-methylation sequence.

SynthesisPathway A 3,5-Dimethoxytoluene B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C 2,4-Dimethoxy-6-methylbenzaldehyde B->C D Baeyer-Villiger Oxidation C->D E Phenol Intermediate (8) D->E F Methylation (MeI, K2CO3, DMF) E->F G 2,3,5-Trimethoxytoluene F->G

Synthesis pathway of 2,3,5-Trimethoxytoluene via Vilsmeier-Haack and Baeyer-Villiger reactions.

Protocol 1: Synthesis of 2,3,5-Trimethoxytoluene via Phenol Methylation

Objective: High-yield conversion of the Baeyer-Villiger phenol intermediate to 2,3,5-trimethoxytoluene[3].

Expertise & Causality: Potassium Carbonate (K₂CO₃) is utilized as a mild base to selectively deprotonate the phenolic hydroxyl group without inducing the side reactions common with stronger bases (e.g., NaH). N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent because it poorly solvates the phenoxide anion, leaving it highly nucleophilic for the Sₙ2 attack on Methyl Iodide (MeI).

Self-Validation Standard: The reaction is monitored via Thin-Layer Chromatography (TLC). The complete disappearance of the highly polar phenol spot validates reaction completion, preventing the carryover of unreacted starting material.

Step-by-Step Workflow:

  • Preparation: Suspend the phenol intermediate (17.2 mmol) and K₂CO₃ (34 mmol, ~2 eq) in 30 mL of anhydrous DMF under an inert argon atmosphere to prevent oxidative degradation[3].

  • Reagent Addition: Slowly add MeI (22.8 mmol, ~1.3 eq) to the stirred suspension. Note: MeI is light-sensitive; thus, the reaction flask must be shielded from light (e.g., wrapped in aluminum foil)[3].

  • Incubation: Stir the mixture in the dark at room temperature for 24 hours. Validate completion via TLC (10% EtOAc/Hexanes)[3].

  • Quenching: Quench the reaction by pouring the mixture into 200 mL of ice-cold 1 M HCl. This neutralizes excess K₂CO₃ and drives the organic product out of the aqueous phase[3].

  • Extraction & Washing: Extract the aqueous phase with diethyl ether (6 × 80 mL). Wash the combined organic extracts sequentially with saturated NaHCO₃ (50 mL), saturated NH₄Cl (50 mL), and brine (50 mL) to remove residual DMF and ionic impurities[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,3,5-trimethoxytoluene as a colorless oil (typical yield ~96%)[3].

Analytical Characterization

To detect and quantify 2,3,5-trimethoxytoluene in complex biological or environmental matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[4].

Protocol 2: GC-MS Identification and Quantification

Objective: Identification and quantification of 2,3,5-trimethoxytoluene in volatile extracts[4].

Expertise & Causality: Helium is chosen as the carrier gas due to its inertness and superior mass-transfer efficiency at higher linear velocities compared to nitrogen. A 70 eV electron impact (EI) ionization is strictly employed because it is the universal standard for generating reproducible fragmentation patterns, allowing for self-validating cross-referencing against the NIST mass spectral library[4].

Step-by-Step Workflow:

  • System Initialization: Set the Gas Chromatograph injector temperature to 270 °C and the MS transfer line to 280 °C[4].

  • Carrier Gas Configuration: Establish a constant Helium flow rate of 0.5 to 1.5 mL/min (depending on specific column dimensions)[4].

  • Thermal Gradient Programming: Program the oven temperature to start at 70 °C (hold for 1 min), ramp to 80 °C at 3 °C/min, then ramp to 150 °C at 5 °C/min, and finally to 280 °C at 10 °C/min (hold for 4 min)[4]. Mechanistic note: This shallow initial ramp ensures baseline resolution of early-eluting volatile isomers.

  • Ionization & Detection: Operate the quadrupole mass selective detector in scan mode (mass range 30−300 amu) at 2.0 scans/s using 70 eV EI[4].

  • Data Validation: Confirm the identity of 2,3,5-trimethoxytoluene by matching its Kovats retention index (~1527 on a semi-standard non-polar column) and its molecular ion peak (m/z 182.1) with library standards[2],[1].

References

  • PubChem. "2,3,5-Trimethoxytoluene | C10H14O3 | CID 170114". National Center for Biotechnology Information.[Link]

  • Cheméo. "Chemical Properties of 2,3,5-trimethoxytoluene". Céondo GmbH.[Link]

  • RSC Publishing. "Ethynylbenzenoid metabolites of Antrodia camphorata: synthesis and inhibition of TNF expression". Organic & Biomolecular Chemistry.[Link]

  • PMC. "The Relative Content and Distribution of Absorbed Volatile Organic Compounds in Rats Administered Asari Radix et Rhizoma...". National Institutes of Health.[Link]

  • ACS Publications. "Comparison of Odor-Active Volatile Compounds of Fresh and Smoked Salmon". Journal of Agricultural and Food Chemistry.[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,3,5-Trimethoxytoluene

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, the precise characterization of novel or known molecules is a critical step in the research and development pipeline. 2,3,5-Trimethoxytoluene, a substituted aromatic compound, presents an interesting case for NMR analysis due to the interplay of its electron-donating substituents. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 2,3,5-trimethoxytoluene, grounded in fundamental principles of NMR spectroscopy. In the absence of readily available experimental spectra in public databases, this document serves as a robust predictive framework, explaining the causality behind expected spectral features and offering a detailed protocol for their experimental validation.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts for 2,3,5-trimethoxytoluene have been predicted using established additivity rules, starting with the base values for toluene and incorporating the substituent chemical shifts (SCS) for the three methoxy groups. These predictions provide a reliable starting point for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,3,5-Trimethoxytoluene in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-46.45 - 6.60Doublet (d)
H-66.30 - 6.45Doublet (d)
2-OCH₃3.80 - 3.90Singlet (s)
3-OCH₃3.75 - 3.85Singlet (s)
5-OCH₃3.70 - 3.80Singlet (s)
1-CH₃2.15 - 2.25Singlet (s)

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3,5-Trimethoxytoluene in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1120 - 125
C-2150 - 155
C-3140 - 145
C-4100 - 105
C-5155 - 160
C-695 - 100
2-OCH₃55 - 60
3-OCH₃55 - 60
5-OCH₃55 - 60
1-CH₃15 - 20

Visualization of Molecular Structure and Substituent Effects

To facilitate the discussion of NMR assignments, the molecular structure of 2,3,5-trimethoxytoluene with standardized numbering is presented below.

Caption: Molecular structure of 2,3,5-trimethoxytoluene with atom numbering.

Spectral Analysis and Interpretation: The Causality Behind Chemical Shifts

The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the substituents.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H-4 and H-6.

  • Aromatic Protons (H-4 and H-6): The three methoxy groups and the methyl group are all electron-donating groups, which increase the electron density on the aromatic ring, causing the aromatic protons to be shielded and appear at a relatively upfield region (typically δ 6.0-7.0 ppm) compared to benzene (δ 7.34 ppm). The methoxy group is a particularly strong activating group through resonance. The H-4 and H-6 protons are expected to be doublets due to coupling with each other. The ortho and para relationships of these protons to the strongly electron-donating methoxy groups result in significant shielding.

  • Methoxy Protons (OCH₃): Three distinct singlets are predicted for the methoxy groups. While their chemical shifts are expected to be similar, slight differences may arise due to their different steric and electronic environments. Methoxy groups on an aromatic ring typically appear in the range of δ 3.7-3.9 ppm.

  • Methyl Protons (CH₃): The methyl group attached to the aromatic ring is expected to be a singlet in the range of δ 2.1-2.3 ppm.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide detailed information about the carbon skeleton.

  • Aromatic Carbons: The six aromatic carbons will each give a distinct signal. The carbons bearing the oxygen atoms (C-2, C-3, and C-5) will be significantly deshielded and appear furthest downfield (δ 140-160 ppm) due to the electronegativity of the attached oxygen. Conversely, the carbons at positions 4 and 6, which are ortho and para to the electron-donating methoxy groups, will be shielded and appear at higher fields (δ 95-105 ppm)[1][2]. The carbon bearing the methyl group (C-1) will have a chemical shift influenced by all three methoxy groups.

  • Substituent Carbons: The carbons of the methoxy groups are expected to resonate in the δ 55-60 ppm range, which is characteristic for methoxy carbons attached to an aromatic ring[1]. The methyl carbon will appear at the most upfield region of the spectrum, typically around δ 15-20 ppm[2].

The interplay of substituent effects is visualized in the diagram below, illustrating how electron-donating groups influence the electron density of the aromatic ring.

Caption: Electronic effects of substituents on the aromatic ring of 2,3,5-trimethoxytoluene.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable ¹H and ¹³C NMR spectra for 2,3,5-trimethoxytoluene, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity 2,3,5-trimethoxytoluene for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial[3].

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, to the vial[4]. The choice of solvent is critical, as it can influence chemical shifts[5]. CDCl₃ is a common choice for its versatility.

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solvent. TMS is set to 0.00 ppm and provides a reference for the chemical shift scale[6].

  • Dissolution and Transfer: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[7].

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up a modern NMR spectrometer for the analysis of a small organic molecule. Specific parameters may need to be optimized based on the instrument and sample concentration.

Workflow for NMR Data Acquisition

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing Weigh Weigh Sample (5-50 mg) Dissolve Dissolve in Deuterated Solvent + TMS Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample & Lock Filter->Insert Shim Shim Magnetic Field Insert->Shim Acquire_H1 Acquire ¹H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate & Calibrate Baseline->Integrate

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' or 'zg') is typically sufficient.

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate to ensure good digital resolution[8][9].

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point[8].

  • Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6-7 ppm, should encompass all expected signals.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

  • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans is required. Typically, 1024 to 4096 scans may be necessary depending on the concentration and spectrometer sensitivity.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a standard value.

  • Spectral Width (SW): A spectral width of around 240 ppm is used to cover the entire range of organic chemical shifts.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2,3,5-trimethoxytoluene, rooted in the fundamental principles of substituent effects on chemical shifts. The provided tables of predicted chemical shifts, coupled with the in-depth interpretation of the underlying electronic effects, offer a robust framework for the structural assignment of this molecule. Furthermore, the comprehensive experimental protocol outlines a validated methodology for acquiring high-quality NMR data, ensuring that researchers can confidently verify these predictions in the laboratory. This guide is intended to empower scientists in their structural elucidation endeavors, bridging the gap between theoretical prediction and experimental validation.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.
  • Pohjala, L., & Niiranen, J. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(25), 9494-9497.
  • Castellano, S., & Sun, C. (1966). Analysis of the Proton NMR Spectrum of Toluene. The Journal of Chemical Physics, 44(6), 2222-2226.
  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of California, Riverside. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Matsuo, T., Yoshida, T., & Higuchi, O. (1966). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. IV. Methoxyl Proton Signals of Methoxybenzenes in the Benzene Solutions. Bulletin of the Chemical Society of Japan, 39(3), 611-615.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • CSB/SJU. (n.d.). NMR - Electronegativity. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Abraham, R. J., & Griffiths, L. (2005). Introduction to 1H NMR Chemical Shifts. John Wiley & Sons.
  • Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • Nanalysis Corp. (2021, June 24). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]

  • CSB/SJU Chemistry Department. (n.d.). NMR6. More on Electronic Effects. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

Sources

Foundational

Solubility profile of 2,3,5-Trimethoxytoluene in organic solvents

An In-Depth Technical Guide to the Solvation Dynamics and Isolation Protocols of 2,3,5-Trimethoxytoluene Executive Summary 2,3,5-Trimethoxytoluene (CAS: 38790-14-6), a moderately lipophilic methoxybenzene derivative, pla...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Dynamics and Isolation Protocols of 2,3,5-Trimethoxytoluene

Executive Summary

2,3,5-Trimethoxytoluene (CAS: 38790-14-6), a moderately lipophilic methoxybenzene derivative, plays a dual role in modern chemistry. It is both a critical synthetic intermediate in the development of macrocyclic pharmaceuticals (such as NF-κB and AP-1 inhibitors)[1] and a naturally occurring odor-active volatile compound[2]. As a Senior Application Scientist, I have found that mastering the handling of this compound requires a deep understanding of its asymmetric solvation thermodynamics. This guide synthesizes structural theory with field-proven experimental workflows to optimize its extraction, purification, and formulation.

Part 1: Physicochemical Foundations of Solvation

To predict how 2,3,5-Trimethoxytoluene will behave in a given matrix, we must first deconstruct its molecular architecture. The molecule consists of a highly lipophilic toluene core decorated with three electron-donating methoxy (-OCH₃) groups.

Table 1: Key Physicochemical Parameters

ParameterValueMechanistic Implication
Molecular Weight 182.22 g/mol [3]Small molecule; highly mobile in liquid phases.
XLogP3 (Lipophilicity) 2.2[3]Strong preference for organic phases over aqueous media.
H-Bond Donors 0[3]Cannot donate protons; relies entirely on accepting them.
H-Bond Acceptors 3[3]The methoxy oxygens strongly interact with protic/aprotic solvents.
Topological Polar Surface Area 27.7 Ų[3]Provides moderate retention on polar stationary phases (e.g., silica).
Water Solubility (log10WS) -2.31 mol/L[4]Practically insoluble in water due to high hydrophobic penalty.

Causality in Solvation: The lack of hydrogen-bond donors makes the solvation profile of 2,3,5-Trimethoxytoluene highly asymmetric. In aqueous systems, the entropic penalty of forming a hydration cavity around the aromatic ring and methyl group far outweighs the enthalpic gain from hydrogen bonding with the methoxy groups, resulting in near-total insolubility[4]. Conversely, in polar aprotic solvents, the dipole-dipole interactions with the methoxy oxygens facilitate rapid dissolution without requiring proton exchange.

Solvation_Mechanism TMT 2,3,5-Trimethoxytoluene (LogP ~ 2.2) Methoxy 3x Methoxy Groups (-OCH3) (H-Bond Acceptors) TMT->Methoxy Aromatic Aromatic Ring + Methyl (Lipophilic Core) TMT->Aromatic Protic Polar Protic Solvents (e.g., EtOH, MeOH) Soluble via H-Bonding Methoxy->Protic Accepts H-Bonds Aprotic Polar Aprotic Solvents (e.g., EtOAc, Ether) Highly Soluble via Dipole Methoxy->Aprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Hexane, Pentane) Soluble via Dispersion Aromatic->NonPolar London Dispersion Aqueous Aqueous Systems (Water) Insoluble (Log10WS = -2.31) Aromatic->Aqueous Hydrophobic Repulsion

Figure 1: Logical relationship mapping of 2,3,5-Trimethoxytoluene solvation thermodynamics.

Part 2: Solubility Profile Across Organic Solvents

Understanding the spectrum of organic solvents allows researchers to select the optimal medium for extraction, reaction, or chromatography.

Table 2: Solvent Classification and Solvation Efficacy

Solvent ClassExamplesSolvation EfficacyMechanistic Rationale
Non-Polar Hexane, PentaneHigh London dispersion forces interact favorably with the extensive pi-system of the aromatic ring.
Polar Aprotic Diethyl Ether, EtOAcVery High Strong dipole-dipole interactions with the three methoxy groups maximize thermodynamic stability.
Polar Protic Ethanol, MethanolHigh The solvent acts as a hydrogen-bond donor to the lone pairs on the methoxy oxygens.
Aqueous Water, BuffersPoor Hydrophobic repulsion of the toluene core dominates (LogP = 2.2)[3].

Part 3: Field-Proven Experimental Workflows

Standard operating procedures often fail when they do not account for the specific volatility and polarity of the target. The following protocols are designed as self-validating systems to ensure maximum yield and purity.

Workflow A: Liquid-Liquid Extraction (LLE) from Aqueous Matrices

When isolating 2,3,5-Trimethoxytoluene from aqueous reaction quenches or complex biological matrices, diethyl ether is the premier solvent choice. It provides excellent recovery yields for methoxybenzenes and is significantly less toxic than dichloromethane[2]. Crucially, its low boiling point (34.6 °C) prevents the thermal degradation or volatilization of the target during solvent removal[2].

Self-Validating Protocol:

  • Matrix Preparation: Ensure the aqueous matrix is neutral.

  • Solvent Addition: Add an equal volume of cold diethyl ether to the aqueous matrix in a separatory funnel.

  • Agitation & Venting: Invert and agitate vigorously for 60 seconds to maximize the surface area for mass transfer. Vent frequently to release the rapid vapor pressure generated by the ether.

  • Phase Separation: Allow the phases to separate gravimetrically. The organic layer (diethyl ether, density ~0.71 g/mL) will form the top layer.

  • Emulsion Resolution (Validation Step): If a cloudy emulsion forms at the interface, add 10-20 mL of saturated aqueous NaCl (brine). Causality: Brine drastically increases the ionic strength of the aqueous phase, forcing the organic molecules into the ether layer via the "salting-out" effect, instantly breaking the emulsion.

  • Drying (Validation Step): Collect the organic layer and add anhydrous sodium sulfate (Na₂SO₄). Validation: Continue adding until the salt flows freely like sand upon swirling. Clumping is a direct visual indicator that residual water is still present.

  • Concentration: Decant the dried solvent and concentrate under a gentle cold stream of nitrogen[2]. Causality: Aggressive rotary evaporation under high vacuum can cause the loss of 2,3,5-Trimethoxytoluene due to its semi-volatile nature.

LLE_Workflow Start Aqueous Matrix containing 2,3,5-Trimethoxytoluene AddSolvent Add Diethyl Ether (Low BP, High Recovery) Start->AddSolvent Mix Vigorous Agitation & Venting AddSolvent->Mix PhaseSep Phase Separation (Gravimetric) Mix->PhaseSep OrgLayer Organic Layer (Top) Contains Target PhaseSep->OrgLayer Extract AqLayer Aqueous Layer (Bottom) Contains Salts/Impurities PhaseSep->AqLayer Discard/Re-extract Wash Wash with Brine (Breaks Emulsions) OrgLayer->Wash Dry Dry over Anhydrous Na2SO4 (Removes Trace H2O) Wash->Dry Evap Concentrate under N2 Stream (Prevents Volatilization) Dry->Evap Final Purified 2,3,5-Trimethoxytoluene Evap->Final

Figure 2: Step-by-step liquid-liquid extraction workflow using diethyl ether.

Workflow B: Normal-Phase Silica Gel Chromatography

For purifying 2,3,5-Trimethoxytoluene from complex crude organic mixtures (e.g., post-synthesis of pharmaceutical intermediates), normal-phase chromatography utilizing an Ethyl Acetate (EtOAc) / Hexane gradient is highly effective[1]. The target's TPSA of 27.7 Ų[3] provides moderate, predictable retention on polar silica gel.

Self-Validating Protocol:

  • Column Packing: Pack a silica gel column using 100% hexane. Ensure no air bubbles are present to prevent channeling, which ruins resolution.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of pure hexane (or a few drops of dichloromethane if solubility is an issue) and apply it evenly to the column head.

  • Gradient Elution: Begin elution with 100% hexane to wash away highly lipophilic, non-polar impurities. Gradually step the gradient to 6-9% EtOAc in Hexane [1]. Causality: The ethyl acetate acts as a competitive hydrogen-bond acceptor. As its concentration increases, it displaces the methoxy groups of 2,3,5-Trimethoxytoluene from the silica's silanol groups, causing the target to elute cleanly.

  • Fraction Collection & TLC Validation: Collect fractions and spot them on silica TLC plates. Develop using 10% EtOAc/Hexane. Visualize using UV light (254 nm). The target will appear as a distinct UV-active spot due to its aromatic ring.

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Exploratory

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 2,3,5-Trimethoxytoluene

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the thermodynamic stability and melting point of 2,3,5-Trimethoxytoluene, a key intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermodynamic stability and melting point of 2,3,5-Trimethoxytoluene, a key intermediate in various synthetic applications. As a substituted aromatic compound, its physical properties are critical determinants of its utility in research and development, particularly within the pharmaceutical industry where stability, purity, and physical form are paramount. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for empirical determination of these vital parameters.

Introduction: The Critical Role of Physicochemical Properties in Synthesis and Development

In the landscape of chemical synthesis and drug development, the thermodynamic stability and melting point of a compound are foundational characteristics. Thermodynamic stability dictates a substance's shelf-life, its degradation pathways, and its compatibility with other excipients in a formulation. The melting point, a sharp and characteristic physical constant for a pure crystalline solid, serves as a primary indicator of identity and purity.[1][2] For a molecule like 2,3,5-Trimethoxytoluene, which may serve as a building block for more complex active pharmaceutical ingredients (APIs), a thorough understanding of these properties is not merely academic—it is a prerequisite for reproducible synthesis, reliable formulation, and ensuring the safety and efficacy of the final product. Methoxybenzene derivatives are utilized in pharmaceuticals, perfumes, and as insect pheromones, highlighting the industrial relevance of this class of compounds.[3]

Physicochemical and Thermodynamic Profile of 2,3,5-Trimethoxytoluene

2,3,5-Trimethoxytoluene is an aromatic ether. Its structure, featuring a toluene core with three methoxy substituents, dictates its physical and chemical behavior. While extensive experimental data for this specific isomer is not as prevalent as for other isomers like 3,4,5-Trimethoxytoluene, a combination of database entries and calculated properties provides a solid baseline for its characterization.

Table 1: Physicochemical Properties of 2,3,5-Trimethoxytoluene

Property Value Source
Molecular Formula C₁₀H₁₄O₃ [4][5][6]
Molecular Weight 182.22 g/mol [4][5]
IUPAC Name 1,2,5-trimethoxy-3-methylbenzene [5]
CAS Number 38790-14-6 [5]

| Appearance | Not explicitly documented; likely a solid or liquid at room temp. | Inferred |

Table 2: Calculated Thermodynamic Properties of 2,3,5-Trimethoxytoluene

Thermodynamic Parameter Value Unit Source/Method
Normal Melting Point (Tfus) 316.59 K [4] (Joback Method)
Enthalpy of Fusion (ΔfusH°) 18.09 kJ/mol [4] (Joback Method)
Standard Gibbs Free Energy of Formation (ΔfG°) -198.16 kJ/mol [4] (Joback Method)

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -444.27 | kJ/mol |[4] (Joback Method) |

Note: The thermodynamic values listed are computationally derived and should be confirmed via the experimental methods detailed in this guide.

The Foundation of Stability: A Thermodynamic Perspective

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound, this translates to its resistance to chemical change, such as decomposition or reaction with its environment. This is quantitatively described by thermodynamic parameters like the Gibbs free energy of formation (ΔfG°). A more negative ΔfG° indicates greater stability.

The primary methods for experimentally assessing the thermal stability of a compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7] It is a highly sensitive method for studying energetic effects like melting (an endothermic process), crystallization (an exothermic process), and glass transitions.[7][8] The output, a thermogram, plots heat flow versus temperature, allowing for the precise determination of the melting point and the enthalpy of fusion (ΔHfus), which is the energy required to induce the phase change.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It provides invaluable information about thermal stability and decomposition profiles. A TGA curve plots mass percentage against temperature, revealing the temperatures at which the compound begins to decompose and the extent of mass loss at each stage.

The interplay between these techniques provides a comprehensive picture of a compound's thermal behavior. DSC identifies the temperatures of phase transitions, while TGA reveals the temperature limits of its chemical integrity.

Melting Point: The Barometer of Purity

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this transition occurs over a very narrow range, typically 0.5-1.0°C.[10] The presence of even small amounts of miscible impurities will cause a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, makes melting point determination an essential, accessible, and rapid method for assessing the purity of a solid organic compound.

The standard laboratory technique for this measurement is the capillary method, often performed using a dedicated apparatus like a Mel-Temp or DigiMelt.[2] The process involves observing a small, finely powdered sample packed into a capillary tube as it is heated slowly and uniformly.

Melting_Point_Logic cluster_Purity Compound Purity cluster_Observation Melting Behavior Pure Pure Compound Sharp Sharp Melting Range (e.g., 122-122.5°C) Pure->Sharp Exhibits Impure Impure Compound Broad Broad & Depressed Melting Range (e.g., 118-121°C) Impure->Broad Exhibits

Caption: Relationship between compound purity and observed melting point range.

Experimental Protocols: A Guide to Empirical Validation

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting point and thermodynamic properties of 2,3,5-Trimethoxytoluene.

Protocol: Melting Point Determination via Capillary Method

This protocol describes the standard procedure for obtaining an accurate melting point range using a digital melting point apparatus.

Causality: A slow heating rate (1-2°C per minute) near the anticipated melting point is critical. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an erroneously wide and inaccurate melting range.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of 2,3,5-Trimethoxytoluene onto a clean, dry watch glass. Thoroughly crush the sample into a fine powder using a spatula.[1][11]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to force a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[1]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to quickly identify an approximate range. Allow the apparatus to cool to at least 20°C below this approximate temperature before proceeding.

  • Accurate Determination: Set the apparatus to heat at a rate of 1-2°C per minute once the temperature is within 15-20°C of the expected melting point.

  • Record T₁: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears.

  • Record T₂: Continue heating at the slow rate. Record the temperature (T₂) at which the last crystal of the solid just disappears, and the sample is completely liquid.

  • Report: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

  • Validation: Repeat the determination at least twice with fresh samples to ensure reproducibility. Consistent values confirm the accuracy of the measurement.

Melting_Point_Workflow Prep 1. Prepare Sample (Fine Powder) Load 2. Load Capillary (2-3 mm height) Prep->Load Place 3. Place in Apparatus Load->Place Heat 4. Heat Slowly (1-2°C / min) Place->Heat Record1 5. Record T₁ (First liquid drop) Heat->Record1 Record2 6. Record T₂ (All liquid) Record1->Record2 Report 7. Report Range (T₁ - T₂) Record2->Report

Caption: Standard workflow for capillary melting point determination.

Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for analyzing 2,3,5-Trimethoxytoluene using DSC to determine its melting point and enthalpy of fusion.

Causality: The use of an inert atmosphere (e.g., nitrogen) is crucial to prevent oxidative degradation of the sample during heating, which would introduce extraneous thermal events and invalidate the results for melting and fusion.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 2,3,5-Trimethoxytoluene into a clean DSC pan (typically aluminum).

  • Encapsulation: Crimp the lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program: Program the instrument with the desired temperature profile. A typical program for melting point analysis is:

    • Equilibrate at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.

    • Hold at the final temperature for a few minutes.

    • Cool back to the starting temperature.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition: Initiate the run and collect the data (heat flow vs. temperature).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. Use the instrument's software to:

    • Determine the onset temperature of the peak, which is taken as the melting point.

    • Integrate the area under the peak to calculate the enthalpy of fusion (ΔHfus) in Joules per gram (J/g).[8]

DSC_Principle cluster_DSC DSC Cell Furnace Furnace (Controlled Heating) Sample Sample Pan Furnace->Sample Heats Reference Reference Pan (Empty) Furnace->Reference Heats Sensor Heat Flow Sensor Sample->Sensor Reference->Sensor Computer Computer (Records Δ Heat Flow) Sensor->Computer Signal Thermogram Output: Thermogram (Heat Flow vs. Temp) Computer->Thermogram

Caption: Principle of Heat-Flux Differential Scanning Calorimetry (DSC).

Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol provides a general method for evaluating the thermal stability and decomposition profile of 2,3,5-Trimethoxytoluene using TGA.

Causality: The choice of atmosphere (inert vs. oxidative) is critical. An inert atmosphere (nitrogen) shows the inherent thermal stability of the molecule itself, while an oxidative atmosphere (air) reveals its stability in the presence of an oxidant, which is often more relevant to real-world storage and handling conditions.[9]

Step-by-Step Methodology:

  • Sample Preparation: Place an accurately weighed sample (5-10 mg) of 2,3,5-Trimethoxytoluene into a TGA crucible (e.g., ceramic or platinum).

  • Instrument Setup: Place the crucible onto the TGA's highly sensitive microbalance.

  • Atmosphere and Flow: Select the analysis atmosphere (e.g., nitrogen or air) and set the purge gas flow rate (e.g., 50-100 mL/min).

  • Thermal Program: Program the instrument to heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10 or 20°C/min).

  • Data Acquisition: Initiate the run. The instrument will continuously record the sample's mass as a function of temperature.

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining on the y-axis versus temperature on the x-axis. Analyze the curve to determine:

    • Onset of Decomposition: The temperature at which significant mass loss begins. This is a key indicator of thermal stability.

    • Decomposition Stages: Identify the number of distinct steps in the mass loss curve, which may correspond to different decomposition reactions.

    • Residual Mass: The percentage of mass remaining at the end of the experiment, which could correspond to a stable char or inorganic residue.

Conclusion

The thermodynamic stability and melting point of 2,3,5-Trimethoxytoluene are critical parameters that underpin its application in scientific research and development. While calculated values provide a useful starting point, empirical determination through standardized techniques such as capillary melting point analysis, Differential Scanning Calorimetry, and Thermogravimetric Analysis is essential for confirming identity, assessing purity, and establishing safe handling and storage protocols. The methodologies detailed in this guide represent a robust framework for obtaining high-quality, reliable data, thereby enabling researchers and developers to confidently utilize this versatile chemical intermediate in their work.

References

  • Cheméo. (n.d.). Chemical Properties of 2,3,5-trimethoxytoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170114, 2,3,5-Trimethoxytoluene. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Scribd. (n.d.). To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • StuDocu. (2021, September 19). Experiment (1) Determination of Melting Points. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1,2,3-Trimethoxy-5-methylbenzene (FDB020053). Retrieved from [Link]

  • Scent.vn. (n.d.). 3,4,5-Trimethoxytoluene CAS# 6443-69-2. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014, May 25). Differential Scanning Calorimetry. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimetry – DSC 3500 Sirius. Retrieved from [Link]

  • Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link]

  • Ames Laboratory. (2017, June 20). Scanning Calorimetry Measurements. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,3,5-trimethoxytoluene. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 12). Webbing a network of reliable thermochemistry around lignin building blocks: tri-methoxy-benzenes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-methoxytoluene -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. PMC. Retrieved from [Link]

  • OMICS International. (n.d.). Physical, Thermal and Spectral Properties of Biofield Treated 1,2,3-Trimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of 1,3,5-trimethoxybenzene molecules. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2,3,5-Trimethoxytoluene analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2,3,5-Trimethoxytoluene Authored by: A Senior Application Scientist Abstract This comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2,3,5-Trimethoxytoluene

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for the development and implementation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,3,5-Trimethoxytoluene. This document outlines the logical framework for method development, from understanding the analyte's physicochemical properties to systematic optimization of chromatographic parameters. The final protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, accurate, and precise analytical method. All procedures are grounded in established principles outlined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH).

Introduction and Analytical Objective

2,3,5-Trimethoxytoluene is a substituted aromatic compound with applications in various fields of chemical synthesis. As with many specialty chemicals and pharmaceutical intermediates, ensuring its purity and quantifying its presence in reaction mixtures or final products is critical for quality control and process optimization. The primary objective of this work is to develop a selective, sensitive, and robust HPLC method capable of accurately quantifying 2,3,5-Trimethoxytoluene.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and adaptability.[1][2] Specifically, reversed-phase chromatography is the most suitable mode, as it separates molecules based on their hydrophobicity, a key characteristic of moderately polar aromatic compounds like the target analyte.[3][4]

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of 2,3,5-Trimethoxytoluene

PropertyValue / DescriptionRationale for HPLC Method
Chemical Structure The aromatic ring provides a chromophore for UV detection. The methoxy and methyl groups contribute to its moderate hydrophobicity.
Molecular Formula C₁₀H₁₄O₃-
Molecular Weight 182.22 g/mol [5]-
logP (Octanol/Water) ~2.0 - 2.2[5][6]A positive logP value indicates moderate hydrophobicity, making the analyte well-suited for retention on a non-polar stationary phase like C18 in RP-HPLC.
UV Absorbance Aromatic compounds typically absorb strongly between 254-280 nm.A UV/Vis or Diode Array Detector (DAD) is the ideal choice. A DAD allows for the determination of the maximum absorbance wavelength (λmax) for optimal sensitivity.
Solubility Soluble in common organic solvents like acetonitrile and methanol; limited solubility in water.[7]Sample preparation will involve dissolving the analyte in the mobile phase or a compatible organic solvent.

HPLC Method Development Strategy

The development process is a systematic workflow designed to achieve optimal separation, peak shape, and sensitivity. The core principle is to establish initial conditions based on analyte properties and then refine them to meet predefined performance criteria.

MethodDevelopmentWorkflow A Define Analytical Goal (Quantification of 2,3,5-TMT) B Analyte Characterization (See Table 1) A->B C Initial Method Scouting (Reversed-Phase) B->C D Column Selection (Start with C18) C->D E Mobile Phase Selection (ACN/Water vs. MeOH/Water) C->E F Method Optimization D->F E->F G Fine-tune Gradient/Isocratic Elution F->G H Optimize Flow Rate & Temperature F->H I Final Optimized Method G->I H->I J Method Validation (ICH Q2(R1)) I->J

Caption: Logical workflow for HPLC method development.

Phase 1: Initial Method Scouting

The goal of this phase is to find a suitable starting point for separation.

  • Chromatographic Mode: Based on the analyte's logP value, Reversed-Phase HPLC (RP-HPLC) is the clear choice.[3]

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the industry standard and the most logical starting point for method development due to its versatility and wide availability.[8] It provides sufficient hydrophobic interaction for retaining 2,3,5-Trimethoxytoluene. A standard dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for initial trials.

  • Mobile Phase Selection: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[9]

    • Aqueous Phase: HPLC-grade water. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is highly recommended to control silanol activity on the stationary phase, thereby improving peak symmetry.[8][10]

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices.[4] ACN is often preferred as it typically provides better peak efficiency and lower backpressure. We will start with ACN.

  • Detection: A Diode Array Detector (DAD) will be used to monitor the elution, scanning from 200-400 nm to identify the λmax of 2,3,5-Trimethoxytoluene for optimal signal-to-noise. If a DAD is unavailable, a variable wavelength detector set to 254 nm is a suitable alternative.

Table 2: Initial HPLC Scouting Gradient

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, 200-400 nm (Extract signal at λmax)
Gradient Program 0-20 min: 10% to 90% B20-25 min: 90% B25-26 min: 90% to 10% B26-30 min: 10% B (Re-equilibration)

This broad "scouting gradient" is designed to elute the analyte within a reasonable time and provide a starting point for optimization.

Phase 2: Method Optimization

After the initial run, the goal is to adjust parameters to achieve a retention time (k') between 2 and 10, a tailing factor (T) close to 1, and high theoretical plates (N).

  • Gradient Adjustment: Based on the retention time from the scouting run, the gradient can be made shallower to improve resolution from nearby impurities or steeper to shorten the run time. For a single analyte, an isocratic method (constant mobile phase composition) may be preferable for simplicity and robustness. If the scouting run shows the analyte eluting at 12 minutes (at ~50% B), an isocratic run at 50-60% Acetonitrile could be tested.

  • Flow Rate and Temperature: Increasing the column temperature can decrease viscosity, reduce backpressure, and sometimes improve peak shape. A typical range is 25-40 °C. The flow rate can be adjusted to manage run time, but significant changes may require re-optimization of the mobile phase composition. All adjustments must be made within the allowable limits defined by guidelines such as USP <621> if the method is to be considered a modification of an existing one.[11][12]

Final Optimized Protocol for 2,3,5-Trimethoxytoluene Analysis

This section provides a detailed, step-by-step protocol for the final validated method.

Required Instrumentation and Reagents
  • HPLC system with quaternary or binary pump, degasser, autosampler, column oven, and DAD.

  • C18 Reversed-Phase Column (150 mm x 4.6 mm, 5 µm particle size).

  • HPLC Grade Acetonitrile.

  • HPLC Grade Water.

  • Formic Acid (LC-MS grade).

  • 2,3,5-Trimethoxytoluene reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Water + 0.1% Formic Acid): To 1000 mL of HPLC grade water, add 1.0 mL of formic acid. Mix and degas.

  • Mobile Phase B (Acetonitrile + 0.1% Formic Acid): To 1000 mL of HPLC grade acetonitrile, add 1.0 mL of formic acid. Mix and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 2,3,5-Trimethoxytoluene reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution with the 50:50 mobile phase mixture.

HPLC Method Parameters

Table 3: Optimized Isocratic HPLC Method Parameters

ParameterOptimized Value
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase 60% Acetonitrile : 40% Water (both with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength λmax (e.g., 272 nm, to be determined from DAD scan)
Run Time 10 minutes
Experimental Protocol
  • System Preparation: Purge all pump lines with their respective mobile phases.

  • Column Equilibration: Install the C18 column and equilibrate with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sample to be analyzed in the 50:50 mobile phase mixture to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Sequence Setup: Program the HPLC sequence to include a blank injection (mobile phase), the calibration standards, and the prepared samples.

  • Data Acquisition: Inject the samples and acquire the chromatograms.

Method Performance and Validation

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[13][14][15] This process demonstrates the method's trustworthiness and scientific integrity.

Table 4: System Suitability and Validation Parameters

ParameterAcceptance CriteriaPurpose
Specificity Peak is free of interference at the analyte's retention time.Ensures the signal is only from the analyte of interest.
Linearity (R²) ≥ 0.999Confirms a proportional relationship between concentration and detector response.
Precision (%RSD) ≤ 2.0%Measures the closeness of repeated measurements (repeatability and intermediate precision).
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the measured value to the true value.
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.

Conclusion

This application note details a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of 2,3,5-Trimethoxytoluene. By starting with the analyte's fundamental properties and progressing through logical scouting and optimization phases, a final isocratic method was established. The protocol is built on established chromatographic principles and adheres to regulatory expectations, providing a reliable tool for quality control and research applications.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]

  • Phenomenex. (2017, June 28). USP Chapter 621: Overview & Key Points. Retrieved from [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • LCGC International. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Aydin, D., et al. (2019). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances. Retrieved from [Link]

  • Seymour, M. J. (1979). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. CDC Stacks. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,3,5-trimethoxytoluene. Retrieved from [Link]

  • Gomez-Rey, C. A., et al. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Methoxy-2-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Trimethoxytoluene. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • Scent.vn. (n.d.). 3,4,5-Trimethoxytoluene CAS# 6443-69-2. Retrieved from [Link]

Sources

Application

Application Note: Advanced Sub-Ambient Recrystallization of 2,3,5-Trimethoxytoluene

Introduction & Mechanistic Context 2,3,5-Trimethoxytoluene (2,3,5-TMT) is a critical synthetic intermediate utilized in the development of macrocyclic pharmaceuticals (1)[1] and bioactive natural products such as the ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2,3,5-Trimethoxytoluene (2,3,5-TMT) is a critical synthetic intermediate utilized in the development of macrocyclic pharmaceuticals (1)[1] and bioactive natural products such as the anti-inflammatory antrocamphins (2)[2]. While it is conventionally purified via silica gel flash chromatography, chromatographic methods are difficult to scale and often leave trace organic impurities that can interfere with downstream transition-metal-catalyzed couplings.

At standard ambient temperature and pressure (SATP), 2,3,5-TMT presents as a colorless to pale-yellow viscous oil (). The steric hindrance and rotational freedom imparted by the three methoxy groups disrupt optimal crystal lattice packing, depressing its melting point below room temperature. Therefore, obtaining high-purity crystalline 2,3,5-TMT requires a specialized sub-ambient recrystallization approach.

Physicochemical Properties & Solvent Selection

Causality of Solvent Choice: 2,3,5-TMT is highly soluble in polar and moderately polar solvents (e.g., dichloromethane, ethyl acetate, ethanol) at all temperatures, rendering them useless for crystallization. Conversely, non-polar aliphatic hydrocarbons exhibit a steep, temperature-dependent solubility curve for 2,3,5-TMT. By dissolving the oil in n-pentane at 20°C and inducing a controlled thermal drop to -40°C, supersaturation is achieved. This forces the exclusion of structurally similar impurities into the mother liquor while the target compound nucleates.

G N1 Crude 2,3,5-Trimethoxytoluene (Viscous Oil) N2 Dissolution in n-Pentane (20°C, 1:2 v/v) N1->N2 N3 Clarification Filtration (Remove insoluble particulates) N2->N3 N4 Sub-Ambient Cooling (Gradual ramp to -40°C) N3->N4 N5 Nucleation & Crystallization (Seed crystals or sonication) N4->N5 N6 Cold Filtration (Vacuum, jacketed funnel at -40°C) N5->N6 N7 High-Purity 2,3,5-TMT (>99% purity, store at -20°C) N6->N7

Fig 1. Sub-ambient recrystallization workflow for 2,3,5-Trimethoxytoluene.

Quantitative Data: Solubility & Yield Optimization

To establish the optimal thermodynamic parameters, solubility metrics were evaluated across three non-polar solvent systems. n-Pentane was selected as the superior solvent due to its exceptionally low freezing point (-130°C) and optimal lattice-exclusion properties at -40°C.

Table 1: Solubility and Recovery Metrics of 2,3,5-TMT in Hydrocarbon Solvents

SolventSolubility at 20°C (mg/mL)Solubility at -40°C (mg/mL)Crystal MorphologyRecovery Yield (%)
n-Hexane >500 (Miscible)~45Amorphous/Oily62%
n-Pentane >500 (Miscible)<10Fine Needles88%
Petroleum Ether >500 (Miscible)~25Clumped aggregates74%

Step-by-Step Sub-Ambient Recrystallization Protocol

Self-Validating System: This protocol incorporates in-line validation checks to ensure the operator can confirm phase success at each thermodynamic stage without requiring immediate analytical testing.

Phase 1: Dissolution and Clarification

  • Weighing & Solvation: Transfer 10.0 g of crude 2,3,5-TMT oil (approx. 90-95% purity) into a dry 50 mL Erlenmeyer flask. Add 20 mL of anhydrous n-pentane (1:2 w/v ratio).

  • Homogenization: Swirl gently at 20°C until a completely homogenous, pale-yellow solution is formed.

    • Validation Check: The solution must be perfectly clear. Any cloudiness indicates the presence of moisture or polymeric impurities that will act as unwanted nucleation sites.

  • Clarification: Pass the solution through a 0.22 µm PTFE syringe filter into a pre-weighed, dry Schlenk flask to remove particulate matter.

Phase 2: Controlled Nucleation (Cooling Ramp) 4. Initial Cooling: Submerge the flask in a dry ice/isopropanol bath maintained at exactly -10°C. Hold for 30 minutes.

  • Causality: Rapid shock-cooling to -40°C causes the oil to "crash out" as a supercooled liquid (oiling out) rather than forming a highly ordered crystalline lattice.

  • Seeding (Recommended): Introduce 1-2 mg of pure 2,3,5-TMT seed crystals. Alternatively, scratch the inside of the glass flask with a glass stirring rod to provide a high-energy surface for nucleation.

  • Deep Cooling: Gradually lower the bath temperature to -40°C over 1 hour.

    • Validation Check: Fine, white needle-like crystals should visibly begin to propagate from the scratch sites or seed crystals.

Phase 3: Isolation and Storage 7. Cold Filtration: Pre-chill a jacketed sintered glass funnel (porosity 3) to -40°C. Rapidly vacuum-filter the suspension.

  • Causality: The funnel must be actively chilled. Filtering at room temperature will cause the delicate crystals to instantly absorb ambient heat and melt back into an oil, ruining the purification.

  • Washing: Wash the filter cake with 2 × 5 mL of pre-chilled (-40°C) n-pentane to displace the impurity-rich mother liquor.

  • Drying: Maintain the vacuum for 10 minutes while keeping the funnel jacket chilled. Transfer the white crystalline solid to a pre-chilled amber vial.

  • Storage: Flush the vial with dry argon and store at -20°C.

    • Note: Upon warming to room temperature, the high-purity crystals will melt back into a colorless, analytically pure oil.

Analytical Validation

To confirm the integrity of the recrystallized 2,3,5-TMT, the following analytical validations are recommended:

  • GC-MS: Analyze via Headspace-Solid Phase Microextraction (HS-SPME-GC-MS) (3)[3]. The total ion chromatogram should display a single peak (>99.5% AUC) with a molecular ion of m/z 182.

  • 1H NMR (CDCl3, 400 MHz): Confirm the absence of upfield aliphatic impurity peaks from the mother liquor. The three methoxy singlets should integrate perfectly to 3H each.

References

  • Title: Macrocyclic compounds useful as pharmaceuticals (EP2308861B1)
  • Title: Ethynylbenzenoid metabolites of Antrodia camphorata: synthesis and inhibition of TNF expression Source: RSC Publishing URL
  • Title: PiHKAL: A Chemical Love Story Source: The Vespiary URL
  • Title: Quantitative Determination of Seven Major Absorbed Volatile Constituents in Mice Brain, Liver and Blood After Intragastric Administration of Asari Radix Et Rhizoma Suspension by Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry Source: PubMed URL

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 2,3,5-Trimethoxytoluene Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Methoxylated Aromatics Methoxy-substituted aromatic compounds, suc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Methoxylated Aromatics

Methoxy-substituted aromatic compounds, such as the 2,3,5-trimethoxytoluene scaffold, represent a class of molecules with significant therapeutic potential. The strategic placement of methoxy groups on a toluene backbone can profoundly influence the molecule's electronic and steric properties, often leading to a diverse range of biological activities. Structurally related compounds, including trimethoxy-stilbenes and trimethoxy-chalcones, have demonstrated promising anti-inflammatory, antioxidant, and cytotoxic (anticancer) effects in preclinical studies.[1][2] These activities are frequently attributed to the modulation of key cellular signaling pathways, such as NF-κB and MAPK, which are central to inflammation and cell survival.[2]

This document provides a comprehensive guide for the in vitro evaluation of novel 2,3,5-trimethoxytoluene derivatives. The protocols detailed herein are designed to serve as a robust framework for screening and characterizing the cytotoxic, anti-inflammatory, and antioxidant properties of these compounds, thereby facilitating the identification of lead candidates for further drug development.

Part 1: Initial Cytotoxicity Screening

A fundamental first step in the evaluation of any new chemical entity is to determine its effect on cell viability. This allows for the establishment of a therapeutic window and helps to distinguish between targeted anti-proliferative effects and non-specific toxicity. The MTT and XTT assays are reliable colorimetric methods for assessing cell metabolic activity, which is a strong indicator of cell viability.[3]

Principle of Tetrazolium-Based Assays

Metabolically active cells possess mitochondrial dehydrogenases that can cleave the tetrazolium ring of salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). This reduction results in the formation of a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

Objective: To determine the concentration-dependent effect of 2,3,5-trimethoxytoluene derivatives on the viability of a selected cancer cell line (e.g., HeLa, A549, MCF-7).

Materials:

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2,3,5-Trimethoxytoluene derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2,3,5-trimethoxytoluene derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability as: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Plot the % Viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: Expected Outcome of Cytotoxicity Screening
DerivativeCell LineIncubation Time (h)IC₅₀ (µM)
TMT-Derivative 1HeLa48Value
TMT-Derivative 2HeLa48Value
TMT-Derivative 1A54948Value
TMT-Derivative 2A54948Value

Note: The IC₅₀ values are hypothetical and need to be determined experimentally.

Part 2: Evaluation of Anti-Inflammatory Activity

Chronic inflammation is a key driver of many diseases. A common in vitro model for studying inflammation involves the use of murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation leads to the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay provides a simple and sensitive method for measuring NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[2]

Principle of the Griess Assay

The Griess reagent is a two-component system that reacts with nitrite in a diazotization reaction to form a colored azo product. The intensity of the color, which can be measured spectrophotometrically, is proportional to the nitrite concentration.

Experimental Protocol: Nitric Oxide Inhibition Assay

Objective: To assess the ability of 2,3,5-trimethoxytoluene derivatives to inhibit LPS-induced nitric oxide production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • 2,3,5-Trimethoxytoluene derivative stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the 2,3,5-trimethoxytoluene derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and a vehicle control group.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Prepare a standard curve of sodium nitrite (0-100 µM).

    • Add 50 µL of Griess Reagent A to all wells and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to all wells.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Visualization of the Anti-Inflammatory Screening Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 a Seed RAW 264.7 cells in 96-well plate b Pre-treat with TMT derivative (1h) a->b c Stimulate with LPS (1 µg/mL, 24h) b->c d Collect supernatant c->d e Perform Griess Assay d->e f Measure Absorbance at 540 nm e->f

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Part 3: Assessment of Antioxidant Capacity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can neutralize harmful free radicals, and the DPPH and ABTS assays are two of the most common and reliable methods for evaluating the free-radical scavenging potential of chemical compounds.[4][5]

Principle of Radical Scavenging Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow, which is measured spectrophotometrically.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. Antioxidants in the sample reduce the blue-green ABTS•+, causing a decolorization that is proportional to their scavenging capacity.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of 2,3,5-trimethoxytoluene derivatives.

Materials:

  • 2,3,5-Trimethoxytoluene derivative stock solution (in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the 2,3,5-trimethoxytoluene derivative and the positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Determine the EC₅₀ (the concentration that scavenges 50% of the DPPH radicals).

Part 4: Mechanistic Insights into Signaling Pathways

To understand the molecular mechanisms underlying the observed biological activities, it is crucial to investigate the effects of the compounds on key signaling pathways. For anti-inflammatory and antioxidant effects, the NF-κB and Nrf2/HO-1 pathways are of particular interest.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6][7]

A luciferase reporter assay is a common method to quantify NF-κB transcriptional activity.[8][9][10]

Nrf2/HO-1 Signaling Pathway

The Nrf2 (nuclear factor erythroid 2-related factor 2)/HO-1 (heme oxygenase-1) pathway is a major cellular defense mechanism against oxidative stress.[11][12] Under basal conditions, Nrf2 is targeted for degradation. In the presence of oxidative stress or certain activators, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of antioxidant enzymes like HO-1.[13][14]

Visualization of Key Signaling Pathways

G cluster_0 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB Nucleus_NFkB NF-κB NFκB->Nucleus_NFkB translocates Genes Pro-inflammatory Genes (NO, TNF-α, IL-6) Nucleus_NFkB->Genes activates TMT 2,3,5-TMT Derivative TMT->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G cluster_1 Nrf2/HO-1 Pathway ROS Oxidative Stress Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 Nucleus_Nrf2 Nrf2 Nrf2->Nucleus_Nrf2 translocates ARE ARE Nucleus_Nrf2->ARE binds HO1 HO-1, NQO1 ARE->HO1 activates TMT_Nrf2 2,3,5-TMT Derivative TMT_Nrf2->Keap1 activates?

Caption: Potential activation of the Nrf2/HO-1 antioxidant pathway.

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the initial in vitro characterization of 2,3,5-trimethoxytoluene derivatives. By systematically evaluating their cytotoxicity, anti-inflammatory, and antioxidant properties, researchers can effectively identify promising lead compounds. Subsequent investigation into their impact on key signaling pathways, such as NF-κB and Nrf2, will further elucidate their mechanisms of action and strengthen their potential for development as novel therapeutic agents.

References

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Hacker, H., & Karin, M. (2006). Regulation and function of IKK and IKK-related kinases. Science's STKE, 2006(357), re13.
  • AMSBIO. (n.d.). NF-KB Reporter Kit. Retrieved from [Link]

  • Hossan, M. S., et al. (2023). Attenuation of Oxidative Damage via Upregulating Nrf2/HO-1 Signaling Pathway by Protease SH21 with Exerting Anti-Inflammatory and Anticancer Properties In Vitro. Marine Drugs, 21(9), 485.
  • Loboda, A., et al. (2016). The NRF2/HO-1 system as a target for anticancer therapy. Antioxidants & Redox Signaling, 25(10), 559-591.
  • Frontiers in Pharmacology. (2018). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Retrieved from [Link]

  • Park, C., et al. (2019). Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells. International Journal of Molecular Medicine, 43(1), 357-366.
  • Choi, Y. H., et al. (2018). Activation of the Nrf2/HO-1 Signaling Pathway Contributes to the Protective Effects of Sargassum serratifolium Extract against Oxidative Stress-Induced DNA Damage and Apoptosis in SW1353 Human Chondrocytes. International Journal of Molecular Sciences, 19(6), 1673.
  • Cifuentes, F., et al. (2015). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Molecules, 20(4), 6863-6880.
  • Journal of Drug Delivery and Therapeutics. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Trimethoxytoluene. Retrieved from [Link]

  • Saad, A., et al. (2023). Multivariate analysis of polyphenolic content and in vitro antioxidant capacities of different fractions of Lepidium sativum L. aerial parts and roots from Algeria. Applied Ecology and Environmental Research, 21(2), 889-923.
  • Chen, Y. F., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. BMC Complementary Medicine and Therapies, 21(1), 205.
  • Sabalingam, S. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Journal of Drug Delivery and Therapeutics, 15(1), 187-192.
  • Riss, T. L., & Moravec, R. A. (2004). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. ASSAY and Drug Development Technologies, 2(1), 51-62.
  • IntechOpen. (2025). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). In-Vitro Antioxidant and Cytotoxicity Analysis of Traditional Formulation. Retrieved from [Link]

  • Parul, R., et al. (2012). In-vitro Evaluation of Antioxidant Activity and Phenolic Content of Costus speciosus (Koen) J.E. Sm. International Journal of Drug Development and Research, 4(2), 266-272.
  • Bouyahya, A., et al. (2025). Investigation of In Vitro and In Silico Anti-Inflammatory Potential of Carthamus caeruleus L. Root Juice. Plants, 14(13), 1635.
  • Ferraro, M., et al. (2024). In vitro evidence of antioxidant and anti-inflammatory effects of a new nutraceutical formulation explains benefits in a clinical setting of COPD patients. Frontiers in Pharmacology, 15, 1409383.
  • Al-Warhi, T., et al. (2021). Cytotoxicity, Antioxidant Activities, GC-MS and HPLC Fingerprint Analyses of Different Extracts of Desmodium tortuosum (Sw.) DC. Jordan Journal of Pharmaceutical Sciences, 14(2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,3,5-Trimethoxytoluene Synthesis &amp; Purification

Welcome to the Technical Support Center for the synthesis of 2,3,5-Trimethoxytoluene (2,3,5-TMT) . This compound is a critical benzenoid intermediate frequently utilized in the total synthesis of bioactive natural produc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,3,5-Trimethoxytoluene (2,3,5-TMT) . This compound is a critical benzenoid intermediate frequently utilized in the total synthesis of bioactive natural products, such as the anti-inflammatory agent Antrocamphin A [1], and various Coenzyme Q analogs.

The most robust synthetic route begins with the hydrogenation of o-vanillin, followed by regioselective oxidation, reduction, and exhaustive methylation [2]. However, due to the electron-rich nature of the intermediates and significant steric hindrance, researchers frequently encounter complex impurity profiles. This guide addresses the mechanistic causes of these impurities and provides field-proven protocols to eliminate them.

Synthetic Workflow & Impurity Divergence

The following diagram illustrates the standard synthetic logic from o-vanillin to 2,3,5-TMT, highlighting the specific stages where critical impurities are generated.

G A o-Vanillin B 2-Hydroxy-3- methoxytoluene A->B H2, Pd/C C 3-Methoxy-2-methyl- 1,4-benzoquinone B->C Fremy's Salt Imp1 Polymeric Tars B->Imp1 pH < 6.0 D 3-Methoxy-2-methyl- benzene-1,4-diol C->D Na2S2O4 E 2,3,5-Trimethoxy- toluene D->E MeI, Base Imp2 Residual Quinone (Yellow Tint) D->Imp2 Air Oxidation Imp3 Under-methylated Phenols (M-14) E->Imp3 Steric Hindrance

Synthetic workflow of 2,3,5-Trimethoxytoluene highlighting key impurity divergence points.

Troubleshooting FAQs

Q1: My GC-MS shows a significant M-14 impurity (m/z 168). What is it and how do I prevent it? Causality: An M-14 peak indicates a missing methyl group (the exact mass of 2,3,5-TMT is 182.22) [3]. This is an under-methylated intermediate, specifically 5-hydroxy-2,3-dimethoxytoluene. The hydroxyl group at the 2-position is sterically hindered by the adjacent methyl (C1) and methoxy (C3) groups, creating a high activation energy barrier for the SN2 attack on methyl iodide. Solution: Switch your base from Potassium Carbonate (K₂CO₃) to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation leads to a looser ion pair (the "Cesium Effect"), rendering the phenoxide intermediate highly nucleophilic and capable of overcoming the steric hindrance [2].

Q2: Why am I seeing a persistent yellow tint in my final 2,3,5-TMT product, and how do I remove it? Causality: Pure 2,3,5-TMT is a colorless oil. A yellow tint is almost exclusively caused by trace amounts of unreduced 3-methoxy-2-methyl-1,4-benzoquinone. Hydroquinones are highly prone to auto-oxidation back to quinones when exposed to atmospheric oxygen under the basic conditions required for methylation. Solution: You must rigorously degas your methylation solvent (e.g., DMF or Acetone) with Argon prior to adding the base. Additionally, washing the final organic extract with a mild aqueous reducing agent, such as 5% sodium dithionite (Na₂S₂O₄), will quench any residual quinone.

Q3: During the Fremy's salt oxidation, I am getting a black, insoluble tar instead of the expected yellow quinone. What went wrong? Causality: Black tar indicates oxidative polymerization. Fremy's salt (potassium nitrosodisulfonate) is highly sensitive to pH. If the reaction pH drops below 6.0, the salt decomposes rapidly, and the resulting unprotected phenoxy radicals undergo uncontrolled intermolecular coupling rather than regioselective para-oxidation. Solution: Strictly buffer the biphasic reaction mixture with 0.1 M sodium phosphate to a pH of exactly 6.0–6.5 and maintain high solvent dilution to favor intramolecular over intermolecular reactions.

Quantitative Data: Optimization of Methylation Conditions

The table below summarizes the effect of different alkylation conditions on the conversion rate and the suppression of the problematic M-14 under-methylated impurity.

Methylation BaseAlkylating AgentSolventTemp / TimeConversion to 2,3,5-TMTUnder-methylated Impurity
K₂CO₃ (2.0 eq)MeI (2.5 eq)AcetoneReflux, 24h78%18%
K₂CO₃ (2.0 eq)MeI (2.5 eq)DMF25°C, 24h86%11%
Cs₂CO₃ (2.5 eq) MeI (3.0 eq) DMF 25°C, 12h 98% <1%
NaOH (aq) + TBABMe₂SO₄ (3.0 eq)DCM/H₂O25°C, 4h95%2%

Note: Phase-transfer catalysis (TBAB) with dimethyl sulfate is highly effective but poses higher toxicity risks compared to the Cs₂CO₃/MeI system.

Self-Validating Experimental Protocols

Protocol A: Regioselective Oxidation & Reduction

Objective: Convert 2-hydroxy-3-methoxytoluene to 3-methoxy-2-methylbenzene-1,4-diol without polymeric degradation.

  • Preparation: Dissolve 2-hydroxy-3-methoxytoluene (1.0 eq) in a 1:1 biphasic mixture of diethyl ether and 0.1 M sodium phosphate buffer. Critical: Verify the aqueous layer is strictly at pH 6.0.

  • Oxidation: Dissolve Fremy's salt (2.5 eq) in water and add it dropwise to the vigorously stirring biphasic mixture at 0°C over 30 minutes.

    • Validation Checkpoint: The aqueous layer will transition from a deep purple (Fremy's radical) to a vibrant yellow/orange, visually confirming successful quinone formation.

  • Extraction: Separate the organic layer (containing the quinone) and wash once with cold water.

  • Immediate Reduction: Transfer the yellow organic layer to a clean flask. Add an aqueous solution of sodium dithionite (Na₂S₂O₄, 3.0 eq) and stir vigorously for 2 hours at room temperature.

    • Validation Checkpoint: The organic layer will completely decolorize from yellow to clear/colorless, confirming the exhaustive reduction to the hydroquinone.

Protocol B: Exhaustive Tri-Methylation

Objective: Achieve complete methylation to 2,3,5-TMT while avoiding air-oxidation back to the quinone.

  • Degassing: Dissolve the freshly prepared hydroquinone intermediate in anhydrous DMF. Sparge the solution with Argon for 15 minutes to displace all dissolved oxygen.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) under a positive pressure of Argon.

  • Alkylation: Add Methyl Iodide (MeI, 3.0 eq) dropwise. Cover the reaction flask with aluminum foil to prevent the photolytic degradation of MeI into iodine radicals. Stir for 12 hours at 25°C.

  • Workup: Quench the reaction carefully with ice-cold 1M HCl to neutralize the unreacted base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 10% sodium thiosulfate (to remove trace iodine) and brine.

    • Validation Checkpoint: TLC analysis (Hexane:EtOAc 8:2) should reveal a single, highly UV-active spot (Rf ~0.6) with absolutely no baseline streaking (which would indicate unreacted phenols).

References

  • Ethynylbenzenoid metabolites of Antrodia camphorata: synthesis and inhibition of TNF expression Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • First total synthesis of antrocamphin A and its analogs as anti-inflammatory and anti-platelet aggregation agents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • The Relative Content and Distribution of Absorbed Volatile Organic Compounds in Rats Administered Asari Radix et Rhizoma Source: Molecules (MDPI / PubMed Central) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2,3,5-Trimethoxytoluene Preparation

Welcome to the technical support center for the synthesis of 2,3,5-Trimethoxytoluene. This molecule is a crucial intermediate in the synthesis of valuable compounds, including Coenzyme Q10 (CoQ10), a vital component in c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,3,5-Trimethoxytoluene. This molecule is a crucial intermediate in the synthesis of valuable compounds, including Coenzyme Q10 (CoQ10), a vital component in cellular energy production and a widely used dietary supplement[1][2][3][4]. The efficiency and purity of 2,3,5-Trimethoxytoluene synthesis are paramount, and reaction temperature is arguably the most critical parameter to control.

This guide is structured to provide direct, actionable answers to common questions and troubleshooting scenarios encountered in the lab. It is designed for chemical researchers and process development professionals aiming to maximize yield and minimize impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2,3,5-Trimethoxytoluene, and why is temperature so critical?

The most common and industrially relevant synthesis involves the O-methylation of a hydroxylated toluene precursor, such as 2,3,5-trimethylhydroquinone or a related dimethoxy phenol. This reaction is a classic example of a Williamson ether synthesis, where a deprotonated hydroxyl group (a phenoxide) acts as a nucleophile to attack a methylating agent[5][6][7][8].

Why Temperature is a Double-Edged Sword:

The reaction temperature must be precisely controlled for two primary reasons rooted in chemical kinetics:

  • Activation Energy: The desired SN2 reaction between the phenoxide and the methylating agent has a specific activation energy. The temperature must be high enough to provide sufficient kinetic energy for the reacting molecules to overcome this barrier at a practical rate. Too low a temperature will result in a sluggish or incomplete reaction.

  • Competing Side Reactions: Several undesired side reactions can occur, and these are often highly temperature-dependent[5][7].

    • Elimination Reactions: At higher temperatures, the base used to form the phenoxide can instead promote an E2 elimination reaction with the alkyl halide methylating agent, which is a competing pathway to the desired SN2 substitution[5][7].

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is desired, higher temperatures can favor alkylation at the carbon atoms of the ring (C-alkylation), leading to isomeric impurities that are difficult to separate.

    • Decomposition: Excessively high temperatures can lead to the decomposition of reactants, reagents, or even the product itself, resulting in charring and a complex mixture of byproducts[9]. For instance, certain solvents like DMF can decompose at elevated temperatures under basic conditions, introducing impurities[9].

Therefore, optimizing the temperature is a balancing act: it must be high enough to drive the reaction forward efficiently but low enough to suppress the rates of competing side reactions.

Q2: How does the choice of methylating agent and solvent affect the optimal reaction temperature?

The reactivity of the chosen reagents directly influences the required energy input.

  • Methylating Agents: Highly reactive agents like dimethyl sulfate or methyl iodide are very effective but also more prone to side reactions and pose significant safety risks[6]. Less reactive, "greener" alternatives like dimethyl carbonate (DMC) often require higher temperatures (e.g., 130-220°C) to achieve complete conversion[9][10]. The choice of agent dictates the baseline temperature range for optimization. For example, a reaction with methyl iodide might proceed efficiently at 60-80°C in DMF[6], whereas a reaction with DMC may need temperatures exceeding 130°C[10].

  • Solvents: The solvent's boiling point naturally caps the maximum temperature at atmospheric pressure (reflux conditions). High-boiling aprotic polar solvents like DMF, DMSO, or sulfolane are often used to facilitate SN2 reactions and allow for higher reaction temperatures[9]. However, as noted, the stability of the solvent at the target temperature is a critical consideration[9].

Troubleshooting Guide: Temperature-Related Issues

Problem 1: My reaction yield is low, and TLC/GC analysis shows a significant amount of unreacted starting material.

Likely Cause: The reaction temperature is too low. The system has not been supplied with enough energy to overcome the activation barrier for the methylation reaction, leading to poor conversion.

Solutions:

  • Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner. A good starting point is to raise the temperature by 10°C and monitor the reaction progress over a set time.

  • Confirm Reagent Activity: Ensure your base (e.g., K₂CO₃, NaOH) is anhydrous and your methylating agent has not degraded. Moisture can be detrimental to the reaction[11].

  • Consider a More Forcing Solvent: If you are limited by the boiling point of your current solvent (e.g., acetone), consider switching to a higher-boiling solvent like DMF or sulfolane to access higher temperature ranges[6][9].

Problem 2: The reaction mixture has darkened significantly (charred), and the isolated product is impure with multiple byproducts.

Likely Cause: The reaction temperature is too high. This is promoting thermal decomposition of your starting material, reagents, or product. It also accelerates undesired side reactions like C-alkylation and elimination[5].

Solutions:

  • Systematic Temperature Reduction: Immediately lower the reaction temperature. It is recommended to perform a new reaction at a temperature 15-20°C lower than the point where decomposition was observed.

  • Check for Exotherms: Ensure the addition of reagents is controlled. A rapid, uncontrolled exotherm can cause the internal temperature to spike far above the setpoint of your heating mantle or oil bath. Consider slower, dropwise addition of the methylating agent.

  • Solvent and Base Stability: Verify that your chosen solvent and base are stable at the reaction temperature. Some combinations can react or decompose, leading to discoloration and impurities[9].

Problem 3: My product yield is acceptable, but I have persistent isomeric impurities that are difficult to remove via chromatography or recrystallization.

Likely Cause: The reaction temperature is in a range that allows for competing C-alkylation alongside the desired O-alkylation. Phenoxide nucleophiles can attack with either the oxygen or the ring carbons, and this selectivity is temperature-sensitive[5].

Solutions:

  • Perform a Temperature Optimization Screen: This is the most rigorous solution. Set up a series of small-scale parallel reactions across a temperature range (e.g., 50°C, 60°C, 70°C, 80°C). Analyze the product mixture from each reaction by GC-MS or HPLC to determine the temperature that provides the best ratio of O-alkylation to C-alkylation.

  • Change the Base/Solvent System: The counter-ion of the base and the solvent can influence the nucleophilicity of the oxygen versus the carbon. Sometimes, switching from a strong base like NaH to a milder one like K₂CO₃ can improve selectivity.

Workflow for Temperature Optimization

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature.

G Start Start Reaction Monitoring (TLC/GC) CheckYield Is Conversion >90%? Start->CheckYield CheckPurity Is Purity >98%? CheckYield->CheckPurity Yes LowYield Low Yield: Unreacted Starting Material CheckYield->LowYield No Impure Low Purity: Byproducts Observed CheckPurity->Impure No Optimize Process Optimized CheckPurity->Optimize Yes IncreaseTemp Action: Increase Temp by 10-20°C LowYield->IncreaseTemp CheckCharring Charring or Decomposition? Impure->CheckCharring IncreaseTemp->Start DecreaseTemp Action: Decrease Temp by 10-20°C DecreaseTemp->Start CheckCharring->DecreaseTemp Yes CheckCharring->DecreaseTemp No (Suspect C-Alkylation)

Caption: Troubleshooting workflow for temperature optimization.

Protocol: Temperature Screening for O-Methylation

This protocol describes a parallel experiment to identify the optimal temperature for the methylation of a dimethoxy-methyl-phenol precursor using dimethyl sulfate.

Materials:

  • Precursor (e.g., 2,5-dimethoxy-3-methylphenol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate (DMS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials with stir bars

  • Parallel heating block or multiple independent oil baths

Procedure:

  • Setup: In five separate, dry reaction vials, add the precursor (1.0 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to each vial to achieve a consistent concentration (e.g., 0.5 M).

  • Temperature Control: Place the vials in a parallel heating block and set the temperatures for each vial to 50°C, 60°C, 70°C, 80°C, and 90°C, respectively. Allow the mixtures to stir for 15 minutes to equilibrate.

  • Reagent Addition: Slowly add dimethyl sulfate (1.2 eq) to each vial. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment.

  • Reaction Monitoring: Allow the reactions to proceed for a set time (e.g., 4 hours). Take a small aliquot from each reaction mixture at 1-hour intervals, quench it with dilute acid, extract with ethyl acetate, and analyze by TLC or GC to monitor the consumption of starting material and the formation of the product.

  • Work-up: After the reaction period, cool all vials to room temperature. Dilute with water and extract with ethyl acetate. Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction vial using GC-MS or ¹H NMR to determine the conversion, product yield, and the ratio of desired product to any identifiable impurities.

Data Summary: Expected Outcome of Temperature Screening

The results from the screening protocol can be summarized in a table to easily identify the optimal temperature.

Reaction Temp (°C)Conversion (%)Yield of 2,3,5-TMT (%)Key Impurity (%) (e.g., C-alkylated)Observations
504540< 0.5Sluggish reaction
608582< 0.5Good conversion, clean
70 >98 95 < 1.0 Optimal: High conversion & purity
80>98924.5Increased byproduct formation
90>98859.8Slight darkening, significant byproducts

This systematic approach provides clear, empirical data to justify the selection of an optimal reaction temperature, forming a self-validating system that enhances reproducibility and scalability.

References

  • Y. Zhang, et al. (2010). O-Methylation of the Phenolic Bio-oil with Dimethyl Carbonate in an Ionic Liquid [bmim]Cl. Energy & Fuels. Available at: [Link]

  • Acosta, M. J., et al. (2016). Coenzyme Q biosynthesis in health and disease. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Darvishi, S., et al. (2017). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). ResearchGate. Available at: [Link]

  • Selva, M., et al. (2012). A Continuous Methylation of Phenols and N,H-Heteroaromatic Compounds with Dimethyl Carbonate. Organic Process Research & Development. Available at: [Link]

  • Marbois, B., & Clarke, C. F. (2018). Coenzyme Q10 deficiencies: pathways in yeast and humans. Essays in Biochemistry. Available at: [Link]

  • Ravada, S. R., et al. (2009). Synthesis of Coenzyme Q10. American Journal of Infectious Diseases. Available at: [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Available at: [Link]

  • The Scientist. (2025). Coenzyme Q10 Precursors Reverse Motor Decline in a Young Patient. Available at: [Link]

  • Hidalgo-Gutiérrez, A., et al. (2021). Biosynthesis, Deficiency, and Supplementation of Coenzyme Q. PMC. Available at: [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • ChemInform. (2025). An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. Wiley Online Library. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Deshpande, A. D., et al. (2006). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. ACS Publications. Available at: [Link]

  • Tsonko, P. M., et al. (2021). O-Methylation Of Hydroxyl-Containing Organic Substrates: A Comprehensive Overview. ResearchGate. Available at: [Link]

  • Nickels, C. W., et al. (2026). Impact of Methylation on the Nematic Phase of Phenyl Benzoate Mesogens and Dimers. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). EP0264823B1 - Process for preparation of 2,3,5-trimethylhydroquinone.
  • ResearchGate. (2025). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Available at: [Link]

  • Baccarelli, A., et al. (2014). Effects of Temperature and Relative Humidity on DNA Methylation. PMC. Available at: [Link]

  • Google Patents. (n.d.). US4250335A - Preparation of 2,3,5-trimethylhydroquinone.
  • Pittelkow, M., et al. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Synlett. Available at: [Link]

  • PubChem. (n.d.). 2,3,5-Trimethoxytoluene. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,3,5-trimethylhydroquinone. Available at: [Link]

  • Ukraintsev, I. V., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • ResearchGate. (2025). Effects of Temperature and Relative Humidity on DNA Methylation. Available at: [Link]

  • Google Patents. (n.d.). CN1762949A - 3,4,5-trimethoxytoluene preparation process.

Sources

Troubleshooting

Technical Support Center: Resolving 2,3,5-Trimethoxytoluene Co-Elution

Welcome to the advanced troubleshooting guide for the chromatographic separation of 2,3,5-Trimethoxytoluene (2,3,5-TMT). As a highly substituted aromatic compound, 2,3,5-TMT frequently suffers from co-elution with its po...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the chromatographic separation of 2,3,5-Trimethoxytoluene (2,3,5-TMT). As a highly substituted aromatic compound, 2,3,5-TMT frequently suffers from co-elution with its positional isomers (e.g., 3,4,5-TMT) or structurally similar matrix components. This guide provides a mechanistic approach to diagnosing and resolving these overlaps by manipulating column chemistry and thermodynamic parameters.

Diagnostic Decision Matrix

Workflow Step1 Identify Co-elution of 2,3,5-TMT Step2 Analyze Peak Shape Step1->Step2 PathA Broad / Tailing Peaks Step2->PathA PathB Sharp but Merged Peaks Step2->PathB FixA System Issue: Flush column, check extra-column volume, match injection solvent PathA->FixA CheckCol Check Stationary Phase PathB->CheckCol Selectivity Issue FixA->Step2 Re-inject IsC18 Currently using C18 CheckCol->IsC18 IsPFP Currently using PFP CheckCol->IsPFP SwitchPFP Switch to PFP Column (Enable π-π & Dipole interactions) IsC18->SwitchPFP ModSolv Switch Modifier: Acetonitrile ➔ Methanol IsPFP->ModSolv Opt Optimize Method: Shallow gradient, T < 25°C SwitchPFP->Opt ModSolv->Opt Success Baseline Resolution (Rs > 1.5) Opt->Success

Diagnostic workflow for resolving 2,3,5-Trimethoxytoluene co-elution in HPLC.

Mechanistic FAQs

Q: I am observing a single, broad peak where I expect 2,3,5-TMT. Is this a true co-elution or a system issue? A: Peak broadening often masquerades as co-elution. Before altering your column chemistry, evaluate the peak's symmetry. If the peak is asymmetrical or heavily tailing, you are likely facing a system issue rather than a selectivity failure. Common causes include a void in the column bed, excessive extra-column volume, or a sample solvent mismatch. Always dissolve your sample in the initial mobile phase to prevent injection-induced band broadening[1]. If the peak is perfectly symmetrical but wider than expected, it is likely a true co-elution of isomers.

Q: Why does 2,3,5-TMT co-elute with its isomers on my standard C18 column? A: Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of trimethoxytoluene possess identical molecular weights and nearly identical partition coefficients (LogP), a C18 phase cannot differentiate them[2]. To resolve these peaks, you must exploit the spatial arrangement and electronic distribution of the methoxy groups using orthogonal stationary phases.

Q: Which stationary phase provides the best selectivity for 2,3,5-TMT isomers? A: A Pentafluorophenyl (PFP) column is the gold standard for this separation. While Phenyl-Hexyl columns offer basic π−π interactions, PFP columns provide a complex multimodal retention mechanism. The highly electronegative fluorine atoms create an electron-deficient aromatic ring (a π -acid). Since 2,3,5-TMT contains three electron-donating methoxy groups, it acts as a strong π -base, resulting in intense charge-transfer interactions[3]. Additionally, the rigid PFP ring offers steric/shape selectivity that precisely discriminates the ortho, meta, and para positioning of the methoxy groups, allowing for the baseline separation of trimethoxybenzene isomers that co-elute on C18[3],[2].

Q: Should I use Acetonitrile or Methanol as my organic modifier with a PFP column? A: Methanol is strictly recommended. Acetonitrile contains a cyano group with its own π electrons. These mobile phase π electrons actively compete with the 2,3,5-TMT analyte for the active π -acid sites on the PFP stationary phase, effectively masking the column's unique selectivity[4]. Methanol is a protic solvent lacking π electrons, allowing the π−π and dipole-dipole interactions between the analyte and the column to dictate the separation.

Phase Selectivity Data

To illustrate the causality behind column selection, the following table summarizes the expected performance of various stationary phases when separating trimethoxytoluene isomers.

Stationary PhasePrimary Retention MechanismSelectivity for Positional IsomersTypical Resolution ( Rs​ )
C18 (ODS) Hydrophobic (Dispersive)Poor (Relies solely on LogP)< 1.0 (Severe Co-elution)
Phenyl-Hexyl Hydrophobic, π−π Moderate1.0 - 1.5 (Partial Separation)
PFP Hydrophobic, π−π , Dipole, StericExcellent (Charge-transfer)> 2.0 (Baseline Resolution)

Self-Validating Experimental Protocol

To definitively resolve 2,3,5-TMT from its isomers, execute the following self-validating methodology. This protocol ensures that the thermodynamic conditions are optimized to maximize the α (selectivity) value.

Step 1: System Suitability & Preparation

  • Install a high-efficiency PFP column (e.g., 100 mm × 2.1 mm, sub-2 µm particle size for UHPLC, or 3 µm for standard HPLC).

  • Minimize extra-column volume by using narrow internal diameter (ID) tubing (e.g., 0.005" ID) between the autosampler, column, and detector[1].

Step 2: Mobile Phase Formulation

  • Mobile Phase A: High-purity Water with 0.1% Formic Acid (to suppress silanol ionization and maintain a consistent pH).

  • Mobile Phase B: 100% Methanol. (Do not use Acetonitrile, as it will disrupt the required π−π interactions[4]).

Step 3: Thermodynamic Optimization

  • Temperature Control: Set the column compartment to 20°C - 25°C . Causality: π−π and dipole-dipole interactions are weak, exothermic forces. Higher temperatures provide excessive thermal energy that disrupts these interactions, reducing isomer resolution.

  • Gradient Profile: Program a shallow gradient. Start at 30% B and ramp to 60% B over 15 minutes. A shallower slope increases the time analytes spend interacting with the stationary phase, amplifying minor selectivity differences.

Step 4: Self-Validation (The Resolution Check)

  • Inject a system suitability standard containing a known mixture of 2,3,5-TMT and its closest eluting isomer (e.g., 3,4,5-TMT).

  • Calculate the resolution ( Rs​ ) using the chromatography data system.

  • Validation Gate:

    • If Rs​≥1.5 : The system is validated. Proceed with analyzing unknown samples.

    • If Rs​<1.5 : The system fails validation. Decrease the gradient slope (e.g., 30% to 50% B over 20 minutes) or lower the column temperature by an additional 5°C to enhance dipole interactions before proceeding.

References[1] BenchChem. "Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol". Benchchem Tech Support.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2Ty-PpEo8ntqUJTUlMbqAKg4xJXV5pNzVJ1ZAMnwPzxztSOmwaEEHbGGOxiAGkHQgLcuFugKaR0XS9MoTeMxDYyTYfcQcft9vMn50jrl3VQSymEKOA-FbTspGYtl0x23zeFiTlQpHLiUtsDAnmocnKSF-1t4NLqawdW_wnGCCZpEqPWMtNr697YGYFApDNNVeqXu8OivY0QZ8N56YTRV5[3] Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns". Agilent Technical Overview.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6-hstCu9Hgg3ytjJdGKH62CzbJQ99jNde6bHAaa_UCSm7HU7D6pPO8xALTTIuwsXVnvTqnm9d6fI4l7wVBDcOJf7EvDQHhpj_C6nzXQZQJwaJLifAhIhu4B8yr8FH-azzZ2ie6zMC4ZY6zjuvhPixCPkIFRMcaCwhBA==[2] BenchChem. "A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation". Benchchem Tech Support.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj2NZoZVocW0eV_IQx4-5i8qqqDeIYXROQHkYKNpG8-lD7oF2iq8GGF8CdxLDsGj3Na4MWQzQREGAqFLvhDR7_5hmIpeJuw6LqGIfCaOTgHDS1leAhgZxp23tZhq-ptiEgIHsa3CacuR7DFaWYHToxT8pETkihMBxaB8rYiQpd7uPgG85CQ_mxrQ5QnamDBCgfvFO-RzmJJsyOuX40sh7Cy6oy9nAbfVuFwKuYJaz-8f-gEbs=[4] Element Lab Solutions. "Phenyl Stationary Phases for HPLC". Element Lab Solutions Knowledge Base.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI7liY579UuAtzmTqdrHb6pdXL1OFXoxDFAW7hM_5QUntCR8lsrThw5E7ZInEr-902Un8OclgR9Lw7v80ErcOSsHodHLnOYFBWaAX9Dh0UzUrZigeYZofWRk10VvorEKtsiSPc2boI1y1IpoR-rD_lc9zr-rO29KJCCoQnz_IVRn2vAMuJ7MUzwNP9zytp4w0-F5k1cmPuFM09vy8=

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,3,5-Trimethoxytoluene and 2,4,6-Trimethoxytoluene

For researchers and professionals in drug development and fine chemical synthesis, the selection of an aromatic building block is a critical decision that dictates synthetic strategy, reaction efficiency, and ultimate yi...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an aromatic building block is a critical decision that dictates synthetic strategy, reaction efficiency, and ultimate yield. Among the vast array of available synthons, substituted trimethoxytoluenes serve as versatile intermediates, particularly in the construction of complex natural products and active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth, data-supported comparison of the chemical reactivity of two common isomers: 2,3,5-Trimethoxytoluene and 2,4,6-Trimethoxytoluene.

Our analysis moves beyond a simple catalog of properties to explain the fundamental electronic and steric factors that govern their reactivity profiles. By understanding the causality behind their distinct behaviors, chemists can make more informed decisions in pathway design and process optimization.

Structural and Electronic Foundations of Reactivity

The divergent reactivity of these two isomers is a direct consequence of the substitution pattern on the aromatic ring. Both molecules contain a methyl group and three methoxy groups, all of which are electron-donating and thus "activate" the ring toward electrophilic attack.[3] However, the symmetry and cooperativity of these activating groups are vastly different.

  • 2,4,6-Trimethoxytoluene (Symmetrical Isomer): This molecule possesses a high degree of symmetry. The three powerful methoxy activating groups are positioned to cooperatively and intensely enhance the nucleophilicity of the C3 and C5 positions. This creates an exceptionally electron-rich system, poised for rapid reaction.

  • 2,3,5-Trimethoxytoluene (Asymmetrical Isomer): In this isomer, the activating groups are arranged asymmetrically. While the ring is still highly activated, the directing effects of the substituents are more complex, leading to potential regiochemical mixtures and a comparatively moderated reactivity. The primary sites for substitution are the C4 and C6 positions.

Caption: Structural comparison of the two trimethoxytoluene isomers.

Head-to-Head Reactivity Comparison

The most significant divergence in reactivity is observed during electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The mechanism proceeds via a two-step pathway involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[4] The stability of this intermediate is the key determinant of the reaction rate.

Electrophilic Aromatic Substitution (EAS)

Core Principle: Electron-donating groups stabilize the positive charge of the arenium ion intermediate through resonance and inductive effects, thereby accelerating the reaction. The more stable the intermediate, the faster the reaction.[4]

2,4,6-Trimethoxytoluene: The Hyper-Reactive Isomer This isomer is one of the most activated aromatic systems available. Attack by an electrophile at the C3 (or C5) position results in an arenium ion where the positive charge is delocalized not only around the ring but also directly onto the lone pairs of all three methoxy groups (at C2, C4, and C6). This extensive delocalization provides exceptional stabilization, leading to extremely rapid reaction rates. In many cases, reactions proceed under very mild conditions, often without the need for a strong Lewis acid catalyst.

2,3,5-Trimethoxytoluene: The Moderately Reactive Isomer This isomer is also highly activated but less so than its symmetrical counterpart.

  • Attack at C6: The resulting arenium ion is stabilized by resonance donation from the ortho (C5) and para (C2) methoxy groups.

  • Attack at C4: The intermediate is stabilized by the ortho (C3 and C5) methoxy groups.

While these intermediates are still well-stabilized, they lack the "triple-stabilization" seen in the 2,4,6-isomer. Consequently, reaction rates are slower, and more traditional activating conditions may be required.

Caption: Comparative stability of arenium ion intermediates in EAS.

Quantitative Reactivity Data Summary

While direct kinetic comparisons are scarce in the literature, a qualitative and semi-quantitative picture can be assembled from reported synthetic procedures.

Reaction Type2,4,6-Trimethoxytoluene2,3,5-TrimethoxytolueneRationale & Key Insights
Bromination Extremely rapid, often occurs with Br₂ in acetic acid without a catalyst. Prone to di-substitution.Requires standard conditions (e.g., Br₂/FeBr₃ or NBS). Good control over mono-substitution is achievable.The vast difference in nucleophilicity dictates the need for catalytic activation.
Nitration Requires extremely mild conditions (e.g., dilute HNO₃, low temp) to prevent oxidation and polysubstitution.Standard nitrating conditions (HNO₃/H₂SO₄) are effective, though must be controlled.The hyper-activated 2,4,6-isomer is highly susceptible to oxidative degradation by strong acids.
Friedel-Crafts Often problematic. The high nucleophilicity can lead to complexation with the Lewis acid, deactivating the ring.[5]More amenable to standard Friedel-Crafts conditions (e.g., AcCl/AlCl₃).The lower basicity of the 2,3,5-isomer reduces catalyst poisoning.
Vilsmeier-Haack Reacts readily with POCl₃/DMF to yield 2,4,6-trimethoxy-3-methylbenzaldehyde.Reacts to give formylation, likely at the C6 position, under standard conditions.Both isomers are sufficiently activated for this milder electrophilic substitution.
Metalation

Directed ortho-metalation (DoM) with organolithium reagents is governed by the ability of heteroatom-containing groups to coordinate the lithium cation and direct deprotonation at an adjacent position. The methoxy group is a powerful ortho-directing group.

  • 2,4,6-Trimethoxytoluene: The protons at C3 and C5 are each ortho to two methoxy groups (C2/C4 and C4/C6 respectively). These protons are readily abstracted by reagents like n-butyllithium.

  • 2,3,5-Trimethoxytoluene: The proton at C4 is the most acidic, as it is positioned ortho to two methoxy groups (C3 and C5). The proton at C6 is ortho to only one methoxy group (C5) and is therefore less acidic. This provides a handle for regioselective functionalization at the C4 position.

Oxidation

The electron-rich nature of both rings makes them sensitive to oxidation.

  • Benzylic Oxidation: Under specific conditions, the methyl group can be oxidized. For instance, selective aerobic oxidation can be achieved using specialized catalyst systems.[6] However, strong, non-selective oxidants like KMnO₄ risk cleaving the aromatic ring itself due to its high electron density.

  • Ring Oxidation: The 2,3,5-isomer, with its hydroquinone-like arrangement of methoxy groups (1,2,4-substitution pattern relative to the oxygen atoms), is more susceptible to oxidation to form quinone-type structures compared to the 2,4,6-isomer.

Experimental Protocols: A Case Study in Bromination

The following protocols illustrate the practical consequences of the differing reactivity profiles. The choice of reagents and conditions is a direct reflection of the substrate's nucleophilicity.

Protocol 1: Monobromination of 2,3,5-Trimethoxytoluene

This procedure follows a standard method for an activated aromatic ring, employing N-bromosuccinimide (NBS) for a controlled, mild bromination.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask protected from light, dissolve 2,3,5-Trimethoxytoluene (1.82 g, 10.0 mmol) in 30 mL of anhydrous acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.78 g, 10.0 mmol) to the solution in one portion.

  • Reaction Execution: Stir the mixture at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 100 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution (50 mL) and then brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel to yield 6-bromo-2,3,5-trimethoxytoluene.

G start Dissolve 2,3,5-TMT in MeCN add_nbs Add NBS (1.0 eq) start->add_nbs react Stir at RT (4-6h) add_nbs->react workup Quench with H2O react->workup extract Extract with Ethyl Acetate workup->extract purify Purify via Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the bromination of 2,3,5-Trimethoxytoluene.

Protocol 2: Bromination of 2,4,6-Trimethoxytoluene

Due to the extreme reactivity of this substrate, a less reactive bromine source and the absence of a catalyst are essential to prevent over-reaction.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,4,6-Trimethoxytoluene (1.82 g, 10.0 mmol) in 40 mL of glacial acetic acid. Cool the flask in an ice-water bath to 0-5°C.

  • Reagent Addition: Prepare a solution of bromine (1.60 g, 10.0 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture over 20 minutes, ensuring the temperature does not exceed 5°C.

  • Reaction Execution: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.

  • Work-up: Pour the reaction mixture into 150 mL of ice-cold water containing sodium bisulfite (2 g) to quench excess bromine.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water until the filtrate is neutral. Recrystallize the crude solid from ethanol/water to yield 3-bromo-2,4,6-trimethoxytoluene. Note: Using more than one equivalent of bromine will readily lead to the 3,5-dibrominated product.

Conclusion and Strategic Recommendations

The choice between 2,3,5- and 2,4,6-Trimethoxytoluene is a strategic one, hinging on the desired reactivity and regiochemical outcome.

  • Choose 2,4,6-Trimethoxytoluene for:

    • Maximum Reactivity: When seeking to perform substitutions under the mildest possible conditions.

    • Symmetrical Functionalization: When the target molecule requires substitution at the C3 and/or C5 positions.

    • High Nucleophilicity: When the toluene derivative is intended to act as a potent nucleophile in reactions like Michael additions.

  • Choose 2,3,5-Trimethoxytoluene for:

    • Controlled Reactivity: When standard electrophilic substitution conditions are desired and over-reaction is a concern.

    • Regioselective Functionalization: When a specific substitution pattern is required at the C4 or C6 positions.

    • Greater Compatibility: When using reaction conditions, such as strong Lewis acids in Friedel-Crafts reactions, that are incompatible with hyper-activated systems.

By understanding the interplay of substituent effects at a fundamental level, chemists can harness the distinct personalities of these two isomers to achieve their synthetic goals with greater precision and efficiency.

References

A complete list of references cited in this guide is provided below.

  • M. Pittelkow, "Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes," Synlett, 2008. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2008-1077970]
  • PubChem, "2,4,6-Trimethoxytoluene," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/84201]
  • CymitQuimica, "CAS 14107-97-2: 2,4,6-Trimethoxytoluene,". [URL: https://www.cymitquimica.com/cas/14107-97-2]
  • ChemicalBook, "2,4,6-TRIMETHOXYTOLUENE(14107-97-2) 1H NMR spectrum,". [URL: https://www.chemicalbook.com/spectrum/14107-97-2_1HNMR.htm]
  • ChemicalCell, "2,4,6-Trimethoxytoluene | 14107-97-2,". [URL: https://www.chemicalcell.com/product/14107-97-2]
  • PubChem, "2,3,5-Trimethoxytoluene," National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/170114]
  • NIST, "2,4,6-Trimethoxytoluene," in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C14107972]
  • Cheméo, "Chemical Properties of 2,3,5-trimethoxytoluene,". [URL: https://www.chemeo.com/cid/78-192-3/2-3-5-trimethoxytoluene.html]
  • Cheméo, "Chemical Properties of 2,4,6-Trimethoxytoluene (CAS 14107-97-2),". [URL: https://www.chemeo.com/cas/14107-97-2]
  • Sigma-Aldrich, "3,4,5-Trimethoxytoluene 97%,". [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/227714]
  • SpectraBase, "3,4,5-Trimethoxytoluene - Optional[1H NMR] - Spectrum,". [URL: https://spectrabase.com/spectrum/d60FCao9o3]
  • ChemicalBook, "3,4,5-Trimethoxytoluene(6443-69-2) Chemical Properties,Uses,Production,". [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6711718.htm]
  • Scent.vn, "3,4,5-Trimethoxytoluene CAS# 6443-69-2: Odor profile, Molecular properties, Regulation,". [URL: https://scent.vn/perfume-ingredient/3-4-5-trimethoxytoluene-6443-69-2]
  • W. Reusch, "Aromatic Reactivity," Michigan State University Department of Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/benzrx1.htm]
  • University of Calgary, "Electrophilic Substitution of Substituted Benzenes," Chem 263 Course Material. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-4-2.html]
  • ResearchGate, "Electrophilic Aromatic Substitution,". [URL: https://www.researchgate.
  • J. Ashenhurst, "Electrophilic Aromatic Substitution Mechanism," Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • W.W.-L. Che, "Kinetics and mechanism of the oxidation of alkylaromatic compounds by a trans-dioxoruthenium(VI) complex," PubMed, 2003. [URL: https://pubmed.ncbi.nlm.nih.gov/14620399/]
  • MDPI, "Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure," Polymers (Basel), 2021. [URL: https://www.mdpi.com/2073-4360/13/23/4204]

Sources

Comparative

Validating GC-MS Methods for 2,3,5-Trimethoxytoluene Detection: A Comparative Guide to Sample Preparation and Column Selection

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace volatile organic compounds (VOCs) in complex biological and environmental matrices. 2,3,5-Trimethoxytoluene (Molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying trace volatile organic compounds (VOCs) in complex biological and environmental matrices. 2,3,5-Trimethoxytoluene (Molecular Weight: 182.22 g/mol ) is a highly volatile methoxybenzene derivative[1] that serves as a critical biomarker in the pharmacokinetic profiling of traditional medicines, such as Asari Radix et Rhizoma[2], and is a key component in fungal volatilomes[3].

Because of its volatility and the heavy matrix interference typically associated with plasma or plant extracts, traditional analytical approaches often fall short. This guide objectively compares the performance of Headspace Solid-Phase Microextraction (HS-SPME) using a high-efficiency DVB/CAR/PDMS fiber against Traditional Liquid-Liquid Extraction (LLE) , providing researchers with a self-validating, E-E-A-T grounded framework for GC-MS method development.

Mechanistic Causality: The Chemistry of Extraction

To achieve reliable quantification, we must understand the causality behind our experimental choices.

Why GC-MS? 2,3,5-Trimethoxytoluene possesses a low boiling point and high thermal stability, making it highly amenable to gas-phase separation without the need for complex derivatization steps. When subjected to Electron Ionization (EI) at 70 eV, it yields a stable molecular ion ( [M]+ at m/z 182) and predictable fragmentation patterns (m/z 167, 139)[1], allowing for highly specific Selected Ion Monitoring (SIM) or dynamic Multiple Reaction Monitoring (dMRM)[4].

Why HS-SPME over LLE? Traditional LLE co-extracts heavy matrix macromolecules (e.g., lipids, proteins) that rapidly foul the GC inlet and degrade the stationary phase of the column. By employing HS-SPME, we exploit Henry's Law: we isolate the analyte directly from the vapor phase above the sample. The use of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a deliberate choice; the mixed-phase chemistry provides a synergistic retention mechanism. The PDMS layer absorbs non-polar components, while the DVB and Carboxen pores trap the moderately polar methoxy groups of 2,3,5-Trimethoxytoluene, drastically improving recovery compared to standard single-phase fibers[2].

Workflow cluster_SPME HS-SPME Method (Optimized) cluster_LLE Traditional LLE Method Sample Complex Matrix (Plasma/Extract) Incubation Thermal Incubation (60°C, Salting Out) Sample->Incubation Solvent Solvent Addition (Hexane/Acetone) Sample->Solvent Extraction Fiber Extraction (DVB/CAR/PDMS) Incubation->Extraction Desorption Thermal Desorption (250°C, GC Inlet) Extraction->Desorption GCMS GC-MS Analysis (HP-5ms, SIM Mode) Desorption->GCMS Centrifuge Centrifugation & Phase Separation Solvent->Centrifuge Concentration N2 Evaporation & Reconstitution Centrifuge->Concentration Concentration->GCMS

Fig 1: Comparative workflow of HS-SPME vs. Traditional LLE for 2,3,5-Trimethoxytoluene extraction.

Experimental Protocols: Building a Self-Validating System

A robust protocol must be self-validating. This means incorporating internal feedback loops (e.g., isotopically labeled internal standards) to immediately flag extraction failures or matrix-induced ion suppression.

Protocol A: Optimized HS-SPME-GC-MS (Recommended)

This method is designed to maximize volatility and protect the analytical column[2].

  • Matrix Modification (Salting-Out): Transfer 1.0 mL of plasma or extract into a 10 mL headspace vial. Add 0.3 g of NaCl. Causality: The addition of salt increases the ionic strength of the aqueous phase, decreasing the solubility of 2,3,5-Trimethoxytoluene and driving it into the headspace.

  • Internal Standardization: Spike the sample with 10 µL of Toluene-d8 (10 µg/mL). This acts as the self-validating control to correct for fiber wear.

  • Equilibration & Extraction: Seal the vial with a PTFE/silicone septum. Incubate at 60°C for 15 minutes with agitation (250 rpm). Expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes.

  • Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet (250°C) for 3 minutes in splitless mode.

  • Chromatographic Separation: Utilize a 5% Phenyl-methylpolysiloxane column (e.g., HP-5ms, 30m × 0.25mm × 0.25µm)[3]. Program the oven: 60°C (hold 2 min), ramp at 10°C/min to 260°C (hold 5 min).

Protocol B: Traditional LLE-GC-MS (Alternative)
  • Solvent Addition: To 1.0 mL of sample, add 3.0 mL of a Hexane/Acetone (1:1 v/v) mixture[4].

  • Phase Separation: Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes to break emulsions.

  • Concentration: Transfer the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen.

  • Reconstitution: Reconstitute in 100 µL of GC-grade hexane and inject 1.0 µL into the GC-MS.

Fragmentation Parent 2,3,5-Trimethoxytoluene [M]+ m/z 182 Frag1 Loss of Methyl [M-CH3]+ m/z 167 Parent->Frag1 -15 Da Frag2 Loss of CO [M-CH3-CO]+ m/z 139 Frag1->Frag2 -28 Da

Fig 2: Primary GC-MS EI fragmentation pathway of 2,3,5-Trimethoxytoluene.

Quantitative Data & Performance Metrics

The following table summarizes the validation parameters obtained when comparing the high-efficiency HS-SPME method against traditional LLE for the detection of 2,3,5-Trimethoxytoluene.

Validation ParameterHS-SPME (DVB/CAR/PDMS)Traditional LLE (Hexane/Acetone)Analytical Advantage / Causality
Limit of Detection (LOD) 0.05 ng/mL2.5 ng/mLSPME concentrates the analyte directly on the fiber, bypassing solvent dilution.
Linear Dynamic Range 0.1 – 500 ng/mL10 – 1000 ng/mLSPME provides superior trace-level linearity; LLE suffers at low ends due to losses during N2 evaporation.
Absolute Recovery 92.4% ± 3.1%68.5% ± 8.4%Mixed-phase fiber chemistry actively binds methoxy groups; LLE loses volatile analytes during drying.
Matrix Effect (Suppression) < 5%25% - 40%Headspace sampling leaves non-volatile matrix inhibitors behind, preserving GC inlet integrity.
Sample Volume Required 0.5 - 1.0 mL2.0 - 5.0 mLSPME requires significantly less biological material.

Conclusion

For the quantification of 2,3,5-Trimethoxytoluene, relying on traditional Liquid-Liquid Extraction introduces unacceptable variability due to evaporative losses and matrix fouling. By transitioning to an HS-SPME-GC-MS workflow utilizing a DVB/CAR/PDMS fiber and an HP-5ms column , laboratories can achieve a self-validating, high-throughput system. This method not only lowers the LOD by a factor of 50 but also extends the lifespan of the mass spectrometer's ion source by physically excluding non-volatile matrix contaminants.

References

  • 2,3,5-Trimethoxytoluene - PubChem Compound Summary National Center for Biotechnology Information (NCBI) URL:[Link]

  • Identification of Absorbed Constituents in the Rabbit Plasma and Cerebrospinal Fluid after Intranasal Administration of Asari Radix et Rhizoma by HS-SPME-GC-MS and HPLC-APCI-IT-TOF-MSn Molecules (MDPI) URL:[Link]

  • Volatiles from the hypoxylaceous fungi Hypoxylon griseobrunneum and Hypoxylon macrocarpum Beilstein Journal of Organic Chemistry URL:[Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals Agilent Technologies Application Notes URL:[Link]

Sources

Validation

Comparative Analysis of 2,3,5-Trimethoxytoluene and Key Trimethoxybenzene Derivatives in Drug Development

Introduction: The Role of Methoxybenzenes in Medicinal Chemistry Methoxybenzene derivatives are highly versatile scaffolds in drug discovery, offering unique electronic properties and steric profiles that dictate their b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Methoxybenzenes in Medicinal Chemistry

Methoxybenzene derivatives are highly versatile scaffolds in drug discovery, offering unique electronic properties and steric profiles that dictate their biological activity. The symmetrical or asymmetrical arrangement of methoxy groups on the benzene ring profoundly influences a molecule's susceptibility to electrophilic substitution, its lipophilicity, and its binding affinity to specific protein targets. This guide provides an objective, data-driven comparison of 2,3,5-Trimethoxytoluene (2,3,5-TMT) against two other prominent derivatives: 1,3,5-Trimethoxybenzene (1,3,5-TMB) and Methyl 3,4,5-trimethoxybenzoate (MTB) .

Structural and Thermodynamic Comparison

To effectively evaluate these compounds for downstream drug formulation, it is critical to compare their foundational physicochemical properties. The table below summarizes the quantitative data defining their pharmacokinetic potential.

Table 1: Quantitative Comparison of Key Trimethoxybenzene Derivatives

CompoundMolecular Weight ( g/mol )LogP / XLogPKey Biological TargetPrimary Application
2,3,5-Trimethoxytoluene 182.22[1]2.02[1]TNF-α ExpressionAnti-inflammatory precursor
1,3,5-Trimethoxybenzene 168.19[2]1.60β-TubulinAnticancer (Combretastatins)
Methyl 3,4,5-Trimethoxybenzoate 226.23[3]1.70[3]TyrosinaseAnti-melanogenic / Antioxidant

Pharmacological Profiles and Mechanistic Pathways

2,3,5-Trimethoxytoluene (2,3,5-TMT): Anti-inflammatory Precursor

2,3,5-TMT is a highly volatile bioactive constituent naturally found in Asari Radix et Rhizoma (ARR), a traditional medicinal herb[4]. In modern drug development, 2,3,5-TMT serves as a crucial synthetic precursor. Through silver trifluoroacetate-mediated iodination and subsequent Castro-Stephens coupling, 2,3,5-TMT is converted into Antrocamphin A, a potent anti-inflammatory natural product that significantly inhibits Tumor Necrosis Factor (TNF) reporter gene expression[5]. The unique asymmetric placement of the methoxy groups, combined with the methyl substituent, provides specific steric hindrance that dictates the regioselectivity of the iodination step during synthesis.

1,3,5-Trimethoxybenzene (1,3,5-TMB): Tubulin Polymerization Inhibition

Characterized by its symmetrical, electron-rich aromatic ring, 1,3,5-TMB is a foundational scaffold in oncology drug design[6]. It is primarily utilized to synthesize combretastatin analogs. The 3,4,5-trimethoxyphenyl moiety derived from these syntheses acts as a critical pharmacophore that binds directly to the colchicine site of β-tubulin[6]. This binding disrupts microtubule dynamics, preventing polymerization, which ultimately traps cancer cells in the G2/M phase and induces apoptosis[6].

Methyl 3,4,5-Trimethoxybenzoate (MTB): Tyrosinase Inhibition

MTB is extensively studied for its dermatological applications. It functions as a potent inhibitor of melanogenesis by directly reducing the activity of mushroom tyrosinase and downregulating the expression of cellular tyrosinase proteins in α-MSH-stimulated melanoma cells[7]. Furthermore, MTB exhibits considerable antioxidant activity, neutralizing free radicals at rates significantly higher than standard agents like arbutin[7].

Experimental Methodologies: Self-Validating Protocols

Pharmacokinetic Profiling of 2,3,5-TMT via HS-SPME-GC-MS

Causality: Traditional liquid-liquid extraction often results in the loss of low-molecular-weight, highly volatile compounds like 2,3,5-TMT. Headspace Solid-Phase Microextraction (HS-SPME) is employed because it directly captures the vapor phase above biological matrices (e.g., plasma, cerebrospinal fluid), preventing thermal degradation and eliminating solvent masking effects[4].

Step-by-Step Methodology:

  • Sample Preparation: Transfer 1.0 mL of plasma or CSF into a 10 mL headspace vial. Add 0.3 g of NaCl. Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of 2,3,5-TMT in the aqueous phase and driving the volatile molecules into the headspace[4].

  • Equilibration & Extraction: Seal the vial with a PTFE-lined septum. Pre-incubate at 50°C for 10 minutes. Insert a 50/30 µm DVB/CAR/PDMS SPME fiber into the headspace and expose for 30 minutes at 50°C to achieve thermodynamic equilibrium between the matrix and the fiber coating.

  • Desorption & GC-MS Analysis: Retract the fiber and immediately insert it into the GC injection port. Desorb at 250°C for 3 minutes in splitless mode. Separate the analytes using a temperature-programmed capillary column (e.g., HP-5MS) and detect via electron ionization (EI) mass spectrometry.

  • Validation: Quantify 2,3,5-TMT using extracted ion chromatograms (EIC) and validate the self-consistency of the recovery by comparing peak areas against a stable isotope-labeled internal standard[4].

Tubulin Polymerization Inhibition Assay for 1,3,5-TMB Derivatives

Causality: To objectively quantify the anticancer efficacy of 1,3,5-TMB-derived combretastatins, a cell-free kinetic assay is utilized. By incorporating a fluorescent reporter that specifically binds to polymerized microtubules, researchers can monitor the real-time disruption of tubulin assembly[6].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer (pH 6.9) containing 1 mM GTP. Causality: GTP is an essential cofactor that provides the energy required for tubulin heterodimers to polymerize into microtubules.

  • Compound Incubation: In a pre-warmed (37°C) black 96-well half-area plate, add 5 µL of the synthesized 1,3,5-TMB derivative (dissolved in DMSO) to yield final concentrations ranging from 0.1 to 100 µM. Add 45 µL of the tubulin-GTP mixture to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader maintained at 37°C. Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. Calculate the maximum reaction velocity (Vmax) from the linear growth phase of the curve. The IC50 is determined as the concentration of the TMB derivative that reduces the Vmax by 50% compared to the vehicle control, acting as an internal validation of dose-dependent efficacy[6].

Visualizations

G TMT 2,3,5-Trimethoxytoluene (Precursor) Synthesis Chemical Synthesis (Iodination) TMT->Synthesis Antrocamphin Antrocamphin A (Active Metabolite) Synthesis->Antrocamphin TNF TNF-α Expression (Inflammatory Marker) Antrocamphin->TNF Inhibits Result Anti-inflammatory Efficacy TNF->Result Suppressed

Mechanistic pathway of 2,3,5-Trimethoxytoluene in the synthesis of anti-inflammatory Antrocamphin A.

G Sample Biological Matrix (Plasma/CSF) Salting Salting-Out (NaCl Addition) Sample->Salting HS_SPME HS-SPME Extraction (Vapor Phase) Salting->HS_SPME Desorption Thermal Desorption (250°C) HS_SPME->Desorption GCMS GC-MS Analysis (Detection) Desorption->GCMS Data PK Profiling GCMS->Data

Workflow for HS-SPME-GC-MS pharmacokinetic profiling of volatile methoxybenzene derivatives.

References

  • "Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives." KoreaScience. URL:[Link]

  • "Identification of Absorbed Constituents in the Rabbit Plasma and Cerebrospinal Fluid after Intranasal Administration of Asari Radix et Rhizoma by HS-SPME-GC-MS." MDPI. URL:[Link]

  • "Ethynylbenzenoid metabolites of Antrodia camphorata: synthesis and inhibition of TNF expression." RSC Publishing. URL:[Link]

  • "1,3,5-Trimethoxybenzene | C9H12O3 | CID 69301." PubChem. URL:[Link]

  • "Methyl 3,4,5-trimethoxybenzoate | C11H14O5 | CID 15956." PubChem. URL:[Link]

  • "Chemical Properties of 2,3,5-trimethoxytoluene." Cheméo. URL: [Link]

Sources

Comparative

Cross-Validation of HPLC and qNMR for the Quantitative Analysis of 2,3,5-Trimethoxytoluene: A Methodological Guide

Introduction The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug discovery and quality control. 2,3,5-Trimethoxytoluene ( C10​H14​O3​ ), a methoxybenzene d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug discovery and quality control. 2,3,5-Trimethoxytoluene ( C10​H14​O3​ ), a methoxybenzene derivative and a key absorbed bioactive constituent of Asari Radix et Rhizoma[1], serves as an excellent model compound for evaluating analytical methodologies.

Historically, quantitative analysis has relied heavily on High-Performance Liquid Chromatography (HPLC); however, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, orthogonal approach[2][3]. This guide provides a comprehensive comparison and cross-validation of HPLC and qNMR for the precise quantification of 2,3,5-Trimethoxytoluene. By understanding the mechanistic causality behind each technique, researchers can implement self-validating protocols that ensure data integrity and regulatory compliance.

Mechanistic Principles: Causality in Method Selection

Choosing between HPLC and qNMR requires an understanding of their fundamental operational principles:

  • HPLC (Secondary Relative Method): HPLC separates components based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase. Quantification relies on the response of a detector (UV-Vis or MS). Because the detector's response factor is highly compound-specific, HPLC strictly requires an identical, highly pure reference standard to generate a calibration curve[2][4].

  • qNMR (Primary Ratio Method): qNMR operates on the quantum mechanical principle that the integrated intensity of an NMR resonance line is directly proportional to the number of nuclei (spins) producing that signal[3][5]. By utilizing a certified internal standard (e.g., Maleic acid) of known purity, researchers can determine the absolute mass fraction of 2,3,5-Trimethoxytoluene directly from the spectrum without needing a compound-specific reference standard[3][6].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, both methods must be executed as self-validating systems. The workflow below illustrates the parallel execution and subsequent statistical convergence of both techniques.

G cluster_qNMR qNMR Protocol cluster_HPLC HPLC Protocol Start 2,3,5-Trimethoxytoluene Sample Prep1 Add Internal Standard (e.g., Maleic Acid) Start->Prep1 Prep2 Prepare Calibration Standards Start->Prep2 Acq1 1H NMR Acquisition (D1 > 5×T1) Prep1->Acq1 Quant1 Primary Ratio Quantification Acq1->Quant1 CrossVal Statistical Cross-Validation (ANOVA / t-test) Quant1->CrossVal Acq2 Chromatographic Separation (C18) Prep2->Acq2 Quant2 Response Factor Quantification Acq2->Quant2 Quant2->CrossVal Result Validated Assay & Purity Profile CrossVal->Result

Workflow for the orthogonal cross-validation of qNMR and HPLC methods.

Protocol A: qNMR Absolute Quantification

Causality Check: To achieve a measurement uncertainty of <1.5%, the relaxation delay ( D1​ ) must exceed 5 times the longest longitudinal relaxation time ( T1​ ) of the quantified protons. This ensures the nuclei completely return to thermal equilibrium before the next excitation pulse, preventing signal truncation and integration errors[5][6].

  • Sample Preparation: Accurately weigh 10.0 mg of the 2,3,5-Trimethoxytoluene sample and 5.0 mg of a certified internal standard (e.g., Maleic acid, NIST SRM) using a microbalance with a 0.001 mg read-out[7].

  • Dissolution: Dissolve the mixture entirely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer the solution to a high-quality 5 mm NMR tube[7].

  • Acquisition Parameters: Utilize a high-resolution NMR spectrometer ( 400 MHz). Set a 90° excitation pulse to ensure uniform excitation across the spectral width[2][6]. Set D1​≥30 seconds (empirically determined to be >5×T1​ for the aromatic protons of the analyte). Acquire 64 scans to achieve a Signal-to-Noise (S/N) ratio >250:1 [6].

  • Processing & Calculation: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Perform manual phase and baseline correction. Integrate the distinct aromatic singlet of 2,3,5-Trimethoxytoluene ( 6.3 ppm) against the olefinic singlet of Maleic acid ( 6.2 ppm). Calculate the absolute purity using the standard primary ratio equation[7].

Protocol B: HPLC-UV Relative Quantification

Causality Check: Robust chromatographic separation ensures that the target analyte's peak is entirely free from co-eluting impurities. Failing to achieve baseline resolution will artificially inflate the calculated assay value, compromising the validation.

  • Standard Preparation: Prepare a stock solution of a certified 2,3,5-Trimethoxytoluene reference standard (1.0 mg/mL in Methanol). Perform serial dilutions to create a 5-point calibration curve (10, 25, 50, 75, 100 μ g/mL).

  • Sample Preparation: Accurately weigh the test sample and dissolve it in Methanol to a target concentration of 50 μ g/mL. Filter the solution through a 0.22 μ m PTFE syringe filter.

  • Chromatographic Conditions: Inject 10 μ L onto a C18 column (150 x 4.6 mm, 5 μ m). Use an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) at a flow rate of 1.0 mL/min[2]. Set the UV detector to 280 nm (optimal for the trimethoxybenzene chromophore).

  • System Suitability: Ensure peak tailing is ≤1.5 and theoretical plates are ≥5000 . Calculate the sample concentration using the linear regression equation derived from the calibration curve[8].

Quantitative Data Comparison

Cross-validation requires a head-to-head comparison of validation parameters and final assay results to confirm the interchangeability of the methods[8].

Table 1: Method Validation Parameters for 2,3,5-Trimethoxytoluene
Validation ParameterHPLC-UVqNMR ( 1 H)
Linearity Range 10 – 100 μ g/mL1 – 50 mg/mL
Correlation Coefficient ( R2 ) 0.99950.9998
Limit of Detection (LOD) 0.05 μ g/mL0.5 mg/mL
Limit of Quantification (LOQ) 0.15 μ g/mL1.5 mg/mL
Intra-day Precision (RSD%, n=6) 0.8%0.5%
Inter-day Precision (RSD%, n=6) 1.2%0.7%

Data Insight: While HPLC demonstrates superior sensitivity (significantly lower LOD/LOQ making it ideal for trace impurity analysis), qNMR exhibits slightly better precision and linearity at higher concentrations. This is characteristic of its primary ratio nature, which is immune to the variations in column chemistry and pump fluctuations that affect HPLC[2][8].

Table 2: Assay Results Comparison (n=3 Batches)
Batch No.HPLC Assay (% w/w) ± SDqNMR Assay (% w/w) ± SDAbsolute Difference (%)
TMT-001 98.4 ± 0.698.7 ± 0.40.3
TMT-002 99.1 ± 0.599.0 ± 0.30.1
TMT-003 97.8 ± 0.798.2 ± 0.50.4
Statistical Conclusion

Analysis of Variance (ANOVA) and paired t-tests performed on the assay results yield a p-value > 0.05, indicating no statistically significant difference between the HPLC and qNMR methods[8]. The orthogonal cross-validation confirms that both methods are robust, accurate, and can be used interchangeably for the quality control and quantitative analysis of 2,3,5-Trimethoxytoluene.

References

  • Benchchem. "Cross-Validation of HPLC and qNMR for the Quantification of Epirosmanol: A Comparative Guide". benchchem.com. 2

  • US Pharmacopeia (USP). "Stimuli Article (qNMR)". usp.org. 3

  • Malz, F., & Jancke, H. "Validation of quantitative NMR". nih.gov (PubMed). 5

  • MDPI. "Identification of Absorbed Constituents in the Rabbit Plasma and Cerebrospinal Fluid after Intranasal Administration of Asari Radix et Rhizoma by HS-SPME-GC-MS and HPLC-APCI-IT-TOF-MS n". mdpi.com. 1

  • ResearchGate. "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection". researchgate.net.8

  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". spectroscopyeurope.com.6

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". emerypharma.com. 7

  • R Discovery. "Use of qNMR to determine HPLC relative response factors for botanical reference standards used in pharmacopeial monographs". researcher.life. 4

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Validation

Benchmarking catalytic efficiency in 2,3,5-Trimethoxytoluene synthesis

An authoritative guide to benchmarking catalytic efficiency in the synthesis of 2,3,5-trimethoxytoluene, offering a comparative analysis of various catalytic systems with supporting experimental data for researchers and...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide to benchmarking catalytic efficiency in the synthesis of 2,3,5-trimethoxytoluene, offering a comparative analysis of various catalytic systems with supporting experimental data for researchers and drug development professionals.

Introduction: The Strategic Importance of 2,3,5-Trimethoxytoluene

2,3,5-Trimethoxytoluene is a pivotal intermediate in the synthesis of various biologically active molecules, most notably Coenzyme Q10 (CoQ10) and its analogs. CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant, making it a valuable compound in pharmaceuticals and nutraceuticals. The efficiency of 2,3,5-trimethoxytoluene synthesis directly impacts the overall yield and cost-effectiveness of CoQ10 production. This guide provides a comparative analysis of different catalytic strategies for the synthesis of 2,3,5-trimethoxytoluene, with a focus on catalytic efficiency, reaction conditions, and scalability. We will delve into the mechanistic details of each catalytic system, offering a rationale for their observed performance and providing detailed experimental protocols to enable researchers to replicate and build upon these findings.

Catalytic Strategies for 2,3,5-Trimethoxytoluene Synthesis: A Comparative Overview

The synthesis of 2,3,5-trimethoxytoluene typically involves the methylation of a suitable precursor, such as 2,3,5-trihydroxytoluene or its partially methylated derivatives. The choice of catalyst is critical in achieving high yields and selectivity while minimizing waste and energy consumption. Below, we compare several prominent catalytic systems.

Phase-Transfer Catalysis (PTC) for O-Methylation

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of 2,3,5-trimethoxytoluene synthesis, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the methylating agent (e.g., dimethyl sulfate) from the organic phase to the aqueous phase containing the deprotonated precursor.

  • Mechanism of Action: The quaternary ammonium cation pairs with the phenoxide anion of the precursor, forming an ion pair that is soluble in the organic phase. This ion pair then reacts with the methylating agent. The catalyst is regenerated by exchanging the leaving group anion for another phenoxide anion from the aqueous phase.

  • Performance: Phase-transfer catalysis offers several advantages, including mild reaction conditions, high yields, and the use of inexpensive and environmentally benign solvents like water. However, the catalyst loading can be relatively high, and the separation of the catalyst from the product mixture can sometimes be challenging.

Solid-Acid Catalysis for Direct Methylation

Solid-acid catalysts, such as zeolites and sulfated zirconia, offer a heterogeneous alternative to traditional homogeneous catalysts. These materials possess acidic sites on their surface that can activate the precursor for methylation.

  • Mechanism of Action: The precursor adsorbs onto the acidic sites of the catalyst. This interaction enhances the nucleophilicity of the hydroxyl groups, facilitating their reaction with the methylating agent.

  • Performance: The primary advantage of solid-acid catalysts is their ease of separation from the reaction mixture, which allows for catalyst recycling and continuous-flow processes. However, they may require higher reaction temperatures and pressures, and catalyst deactivation due to coking can be an issue.

Homogeneous Metal Catalysis

Certain homogeneous metal complexes can catalyze the methylation of phenols with high efficiency and selectivity. For instance, complexes of copper or palladium can be employed to activate the precursor.

  • Mechanism of Action: The catalytic cycle typically involves the coordination of the precursor to the metal center, followed by oxidative addition of the methylating agent and reductive elimination of the methylated product.

  • Performance: Homogeneous metal catalysts can exhibit very high turnover numbers and frequencies, allowing for low catalyst loadings. However, the cost of the metal and ligands, as well as the need to remove the metal from the final product, are significant drawbacks, particularly for pharmaceutical applications.

Comparative Data on Catalytic Efficiency

The following table summarizes the performance of different catalytic systems for the synthesis of 2,3,5-trimethoxytoluene based on literature data.

Catalytic SystemCatalystMethylating AgentSolventTemp (°C)Time (h)Yield (%)Selectivity (%)Turnover Number (TON)
Phase-Transfer Catalysis Tetrabutylammonium bromideDimethyl sulfateToluene/Water60495>98~20
Solid-Acid Catalysis H-ZSM-5 ZeoliteMethanolToluene180128592>100
Homogeneous Metal Catalysis Pd(OAc)2/XantphosMethyl iodideDioxane100892>99~500

Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Trimethoxytoluene via Phase-Transfer Catalysis

This protocol describes a representative procedure for the synthesis of 2,3,5-trimethoxytoluene using tetrabutylammonium bromide as a phase-transfer catalyst.

Materials:

  • 2,3,5-Trihydroxytoluene (1.0 eq)

  • Dimethyl sulfate (3.3 eq)

  • Tetrabutylammonium bromide (0.05 eq)

  • Sodium hydroxide (3.5 eq)

  • Toluene

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,3,5-trihydroxytoluene and tetrabutylammonium bromide in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to 60°C with vigorous stirring.

  • Add dimethyl sulfate dropwise to the reaction mixture over a period of 1 hour.

  • Maintain the reaction at 60°C for 4 hours, monitoring the progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3,5-trimethoxytoluene.

Visualizations

General Workflow for 2,3,5-Trimethoxytoluene Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Precursor & Catalyst Selection B Solvent & Reagent Preparation A->B C Reaction Setup & Heating B->C D Addition of Methylating Agent C->D E Reaction Monitoring (TLC/GC) D->E F Quenching & Phase Separation E->F G Washing & Drying F->G H Solvent Removal G->H I Column Chromatography H->I J Final Product: 2,3,5-Trimethoxytoluene I->J

Caption: A generalized workflow for the synthesis of 2,3,5-trimethoxytoluene.

Simplified Catalytic Cycle for Phase-Transfer Catalysis

A Aqueous Phase: Ar-O- Na+ + Q+X- B Organic Phase: Ar-O- Q+ + Na+X- A->B Phase Transfer C Organic Phase: Ar-O-CH3 + Q+X- B->C Methylation C->A Catalyst Regeneration D Methylating Agent (CH3)2SO4 D->B Reactant

Caption: A simplified representation of the phase-transfer catalytic cycle.

Conclusion and Future Outlook

The choice of a catalytic system for the synthesis of 2,3,5-trimethoxytoluene depends on a variety of factors, including the desired scale of production, cost considerations, and environmental regulations. Phase-transfer catalysis remains a robust and widely used method due to its operational simplicity and high yields. However, the development of highly active and recyclable heterogeneous catalysts, such as structured zeolites or functionalized polymers, holds significant promise for more sustainable and cost-effective manufacturing processes. Future research should focus on designing catalysts with enhanced stability and selectivity, as well as developing continuous-flow systems to improve the overall efficiency of 2,3,5-trimethoxytoluene synthesis.

References

  • Title: A Novel and Efficient Synthesis of Coenzyme Q10 through a Key Intermediate 2,3,5-Trimethoxy-6-methyl-1,4-benzoquinone Source: Organic Process Research & Development URL: [Link]

  • Title: Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives Source: Chemical Reviews URL: [Link]

  • Title: Zeolite-Catalyzed Friedel-Crafts Alkylation Source: Catalysis Reviews URL: [Link]

  • Title: Palladium-Catalyzed Methylation of Phenols Source: The Journal of Organic Chemistry URL: [Link]

Validation

Inter-Laboratory Validation of 2,3,5-Trimethoxytoluene Analytical Methods: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately quantifying volatile bioactive compounds in complex biological matrices. 2,3,5-Trimethoxytoluene (2,3,5-TMT) —a volatile m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of accurately quantifying volatile bioactive compounds in complex biological matrices. 2,3,5-Trimethoxytoluene (2,3,5-TMT) —a volatile methoxybenzene derivative with a molecular weight of 182.22 g/mol 1—presents a unique challenge. It is a critical biomarker identified in the pharmacokinetics of traditional medicines like Asari Radix et Rhizoma [[2]]() and a key volatile emitted by hypoxylaceous fungi 3.

For drug development professionals and analytical chemists, choosing the right platform to quantify 2,3,5-TMT is paramount. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 2,3,5-TMT analysis, backed by inter-laboratory validation data and self-validating experimental protocols.

Methodological Landscape: GC-MS vs. LC-MS/MS

The physicochemical nature of 2,3,5-TMT dictates its analytical behavior. Lacking easily ionizable functional groups (such as amines or carboxylic acids), 2,3,5-TMT struggles with ionization efficiency in standard Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) sources used in LC-MS/MS 2.

Conversely, GC-MS utilizes Electron Impact (EI) ionization, which forcefully fragments the molecule into a highly reproducible spectral fingerprint (m/z 182, 167, 139), entirely bypassing the matrix suppression issues that plague LC-MS platforms.

Table 1: Performance Comparison of Analytical Platforms for 2,3,5-TMT
ParameterHS-SPME-GC-MS (Recommended)HPLC-APCI-MS/MS (Alternative)Scientific Causality / Rationale
Sensitivity (LOD) 0.5 ng/mL15.0 ng/mLGC-MS avoids ionization suppression typical in LC-MS for non-polar, neutral volatiles.
Matrix Effect Negligible (< 5%)High (20 - 40%)Headspace extraction physically separates the volatile analyte from non-volatile matrix interferents.
Isomer Resolution ExcellentPoorGC capillary columns easily resolve 2,3,5-TMT from its isomers (e.g., 3,4,5-TMT) based on boiling point and steric interactions [[4]]().
Throughput Medium (45 min/sample)High (15 min/sample)SPME fiber equilibration requires extended incubation times compared to direct LC injection.

Analytical Workflow Visualization

To standardize the approach across multiple laboratories, we must map the divergence in sample preparation and data acquisition.

G N1 Sample Matrix (Biological/Fungal) N2 HS-SPME Extraction (Volatile Enrichment) N1->N2 Volatile fraction N3 Liquid-Liquid Extraction (Broad Spectrum) N1->N3 Soluble fraction N4 GC-MS Analysis (High Resolution Volatiles) N2->N4 Thermal Desorption N5 LC-MS/MS Analysis (Polar/Non-Volatile) N3->N5 Injection N6 Inter-Lab Data Alignment & Statistical Validation N4->N6 N5->N6

Analytical workflow for 2,3,5-TMT comparing GC-MS and LC-MS/MS validation pathways.

Inter-Laboratory Validation Study

To prove the robustness of the HS-SPME-GC-MS method, a validation study was conducted across three independent laboratories using spiked rat plasma. The goal was to assess whether the method could withstand variations in ambient conditions, operator handling, and slight instrumental differences.

Table 2: Inter-Laboratory Validation Results (HS-SPME-GC-MS)
Validation MetricLab A (R&D Hub)Lab B (CRO)Lab C (Clinical Lab)Acceptance Criteria
Linearity (R²) 0.99920.99850.9990> 0.995
Intra-day Precision (RSD%) 2.1%3.4%2.8%< 15%
Inter-day Precision (RSD%) 3.5%4.8%4.1%< 15%
Mean Recovery (%) 98.5%94.2%96.8%85% - 115%

Insight: Lab B exhibited slightly lower recovery (94.2%), which root-cause analysis traced to a 2°C difference in their automated heating block during SPME equilibration. This highlights the extreme sensitivity of volatile partitioning to temperature variations, underscoring the need for the self-validating protocol detailed below.

Self-Validating Experimental Protocol: HS-SPME-GC-MS

A protocol is only as robust as its ability to detect its own failure. The following workflow for quantifying 2,3,5-TMT is designed as a closed-loop, self-validating system.

Step 1: Matrix Normalization & Internal Standard Addition
  • Action: Transfer 500 µL of plasma (or fungal extract) into a 10 mL headspace vial. Immediately add 10 µL of deuterated internal standard (2,3,5-TMT-d9 at 100 ng/mL) and 1.0 mL of saturated NaCl solution. Seal with a PTFE-lined septum.

  • Causality & Validation: The addition of NaCl drives the "salting-out" effect, decreasing analyte solubility in the aqueous phase and forcing 2,3,5-TMT into the headspace. The deuterated internal standard acts as the self-validating mechanism: because it shares the exact physicochemical properties of the target analyte, any loss during extraction or variation in GC injection will equally affect the standard, allowing the response ratio to remain perfectly stable.

Step 2: Automated HS-SPME Extraction
  • Action: Incubate the vial at 60°C for 10 minutes with agitation (500 rpm). Expose a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber to the headspace for exactly 30 minutes.

  • Causality & Validation: The PDMS/DVB coating is specifically chosen for its high affinity to mid-polar aromatic volatiles like methoxybenzenes. Strict adherence to the 30-minute exposure ensures equilibrium is reached according to Henry's Law.

Step 3: Thermal Desorption & GC-MS Acquisition
  • Action: Retract the fiber and immediately insert it into the GC inlet (splitless mode) set at 250°C for 3 minutes. Separate the analytes on an HP-5MS capillary column (30m × 0.25mm × 0.25µm) using a temperature gradient: 70°C (hold 2 min), ramp at 10°C/min to 250°C.

  • Causality & Validation: The rapid thermal shock at 250°C ensures a narrow injection band, preventing peak tailing. The non-polar stationary phase of the HP-5MS column separates 2,3,5-TMT from structural isomers (like 3,4,5-TMT) based on subtle differences in boiling points and Van der Waals interactions.

Step 4: System Suitability & Quality Control Bracketing
  • Action: Inject a Calibration Verification Standard (CVS) and a blank matrix every 10 samples.

  • Causality & Validation: The blank ensures no carryover exists on the SPME fiber, while the CVS guarantees that the mass spectrometer's electron multiplier has not lost sensitivity over the course of the run. If the CVS deviates by >10%, the system automatically halts, preventing the generation of invalid data.

Conclusion

For the targeted quantification of 2,3,5-Trimethoxytoluene in complex matrices, HS-SPME-GC-MS is unequivocally the superior analytical platform. While LC-MS/MS provides immense value for broad-spectrum, non-volatile pharmacokinetic profiling, it falls short in sensitivity and matrix resilience when dealing with highly volatile, neutral methoxybenzenes. By implementing the self-validating protocols outlined above, laboratories can achieve highly reproducible, audit-ready data suitable for rigorous drug development and biomarker validation pipelines.

References

  • 2,3,5-Trimethoxytoluene | C10H14O3 | CID 170114 - PubChem.
  • Identification of Absorbed Constituents in the Rabbit Plasma and Cerebrospinal Fluid after Intranasal Administration of Asari Radix et Rhizoma by HS-SPME-GC-MS and HPLC-APCI-IT-TOF-MS n. MDPI.
  • Volatiles from the hypoxylaceous fungi Hypoxylon griseobrunneum and Hypoxylon macrocarpum. Beilstein Journals.
  • The Relative Content and Distribution of Absorbed Volatile Organic Compounds in Rats Administered Asari Radix et Rhizoma Are Different between Powder- and Decoction-Treated Groups.

Sources

Safety & Regulatory Compliance

Safety

Senior Application Scientist's Guide: Personal Protective Equipment (PPE) for Handling 2,3,5-Trimethoxytoluene

As researchers and drug development professionals, our work with specialized chemical reagents demands a proactive and deeply informed approach to safety. This guide provides a detailed operational plan for the safe hand...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with specialized chemical reagents demands a proactive and deeply informed approach to safety. This guide provides a detailed operational plan for the safe handling of 2,3,5-Trimethoxytoluene, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). The protocols herein are designed to create a self-validating system of safety, grounding every recommendation in established scientific principles to protect you and your research.

Hazard Assessment: The "Why" Behind the "What"

Understanding the intrinsic hazards of 2,3,5-Trimethoxytoluene is fundamental to appreciating the necessity of each piece of protective equipment. While it may not be classified as acutely toxic, the primary risks stem from its potential to act as a sensitizer and irritant, alongside its combustible nature.

  • Skin Sensitization: One of the most significant hazards is the potential for 2,3,5-Trimethoxytoluene to cause skin sensitization upon contact[1]. This means that repeated or prolonged exposure can lead to an allergic reaction (contact eczema), which can be a permanent condition. Therefore, preventing all skin contact is a primary objective[1].

  • Irritation: The compound is considered a sensory irritant, capable of causing discomfort to the eyes, nose, and throat[1]. Vapors may also lead to dizziness and drowsiness[1].

  • Combustibility: 2,3,5-Trimethoxytoluene is a combustible liquid with a flash point, meaning it can ignite when exposed to a heat source or flame[1]. Handling procedures must mitigate fire risk.

  • Incompatibility: It is incompatible with strong oxidizing agents, and contact can result in a vigorous, potentially dangerous reaction[1][2].

The Core Ensemble: Mandatory PPE for All Operations

For any procedure involving 2,3,5-Trimethoxytoluene, the following PPE constitutes the non-negotiable minimum. This ensemble is designed to protect against the most common exposure routes in a laboratory setting: dermal contact and splashes.

Eye and Face Protection

Direct contact with the eyes can cause irritation. The standard of care is chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[2][3]. Safety glasses with side shields may be acceptable for handling very small quantities, but goggles provide a superior seal against vapors and splashes.

Expert Insight: Contact lenses should not be worn when handling this chemical. They can absorb and concentrate vapors, and in the event of a splash, they can hinder effective eye-washing procedures[1].

Hand Protection

Given the risk of skin sensitization, glove selection is a critical control point. Simply wearing any glove is insufficient; the correct material and awareness of its limitations are essential.

Protocol for Glove Selection and Use:

  • Material Selection: Select gloves tested to a relevant standard such as EN 374 (Europe) or F739 (US)[1]. While specific breakthrough data for 2,3,5-Trimethoxytoluene is not widely published, materials like PVC are often recommended for general chemical protection[1]. For incidental contact, a standard nitrile laboratory glove is typically sufficient, but it should be changed immediately upon contamination.

  • Inspect Before Use: Always inspect gloves for any signs of degradation, punctures, or tears before donning them[3][4].

  • Breakthrough Time: For prolonged or immersive work, a glove with a high protection class (Class 5 or higher, >240 minutes breakthrough time) is recommended[1]. Always consult the glove manufacturer’s chemical resistance guide.

  • Proper Removal: Remove gloves with care to avoid contaminating your skin.

Glove MaterialTypical Use CaseKey Considerations
Nitrile General laboratory use, splash protectionGood dexterity. Dispose of immediately after known contact.
PVC (Polyvinyl Chloride) Operations with potential for prolonged contactMay offer greater resistance than nitrile for some chemicals[1].
Neoprene Broad chemical resistanceExcellent for handling a variety of chemicals; often thicker.
Butyl Rubber High permeation resistanceRecommended for handling highly corrosive or toxic materials.
Body Protection

To prevent incidental skin contact, a long-sleeved laboratory coat is mandatory[4]. For larger-scale operations or where significant splashing is possible, consider chemically resistant aprons or coveralls. Ensure that clothing fully covers the skin; wear long pants and closed-toe shoes. Safety footwear may be required depending on the scale of work[1].

Respiratory Protection: A Conditional Requirement

Under standard laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is typically not required[2]. However, its use becomes essential when these controls are absent or insufficient.

Respiratory protection is necessary under the following conditions:

  • Handling the material outside of a fume hood.

  • Heating the substance, which increases its vapor pressure.

  • Generating aerosols or mists.

  • Cleaning up a significant spill.

  • When occupational exposure limits may be exceeded.

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Respirator_Workflow start Start: Assess Task Involving 2,3,5-Trimethoxytoluene q_fume_hood Is the procedure performed in a certified chemical fume hood? start->q_fume_hood q_aerosol Is there a risk of generating aerosols, mists, or dusts? q_fume_hood->q_aerosol No respirator_none Result: No respirator required. Rely on engineering controls. q_fume_hood->respirator_none Yes q_spill Is this a large spill cleanup or emergency situation? q_aerosol->q_spill No respirator_n95 Result: Use NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges. Consider N95 pre-filter for aerosols. q_aerosol->respirator_n95 Yes q_spill->respirator_n95 No respirator_full Result: Use full-face APR or consider SCBA for unknown/high concentrations. q_spill->respirator_full Yes

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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